molecular formula C23H17N3O4 B14746850 Estrogen receptor antagonist 7

Estrogen receptor antagonist 7

Cat. No.: B14746850
M. Wt: 399.4 g/mol
InChI Key: NHFDKWMLKUQMMW-UHFFFAOYSA-N
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Description

Estrogen receptor antagonist 7 is a selective estrogen receptor modulator (SERM) and a promising tool for endocrine research. It functions as a full antagonist of the estrogen receptor α (ERα), effectively inhibiting ERα-mediated transcriptional activity and cell proliferation in models such as ERα-positive breast cancer cells . Its mechanism involves disrupting the coactivator-binding surface of the receptor's ligand-binding domain, which can lead to the degradation of the receptor via the ubiquitin-proteasome pathway, a characteristic of Selective Estrogen Receptor Degraders (SERDs) . This compound is particularly valuable for studying de novo and acquired resistance to endocrine therapies in breast cancer, a significant clinical challenge . Furthermore, it demonstrates robust anti-proliferative efficacy and can inhibit the formation of mammospheres under non-adherent conditions, providing insights into its effects on oncogenic pathways beyond traditional cell proliferation assays . Researchers can use this antagonist to probe complex estrogen-sensitive processes in bone homeostasis, energy metabolism, and autoimmunity, making it a versatile agent for expanding the understanding of ERα signaling in health and disease .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H17N3O4

Molecular Weight

399.4 g/mol

IUPAC Name

3-(4-hydroxyphenyl)-2-(4-nitrophenyl)-4,5-dihydrobenzo[g]indazol-7-ol

InChI

InChI=1S/C23H17N3O4/c27-18-8-1-14(2-9-18)23-21-11-3-15-13-19(28)10-12-20(15)22(21)24-25(23)16-4-6-17(7-5-16)26(29)30/h1-2,4-10,12-13,27-28H,3,11H2

InChI Key

NHFDKWMLKUQMMW-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(N(N=C2C3=C1C=C(C=C3)O)C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=C(C=C5)O

Origin of Product

United States

Foundational & Exploratory

The Discovery and Synthesis of Estrogen Receptor Antagonist 7: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of Estrogen Receptor Antagonist 7, also identified as compound 13 in the primary literature. This potent antagonist of estrogen receptors (ERs) has demonstrated significant antiproliferative activity against breast and ovarian cancer cell lines, marking it as a compound of interest for further investigation in oncology drug development. This document details the experimental protocols, quantitative biological data, and the underlying signaling pathways associated with its mechanism of action.

Introduction

Estrogen receptors are well-established therapeutic targets in hormone-dependent cancers, such as specific types of breast and ovarian cancer. The development of antagonists that can effectively block the proliferative signaling mediated by these receptors is a cornerstone of endocrine therapy. This compound emerged from a structure-based design approach aimed at creating conformationally constrained derivatives of methyl-piperidinopyrazole (MPP) with enhanced ER antagonist activity.

Discovery and Synthesis

The discovery of this compound (compound 13) was detailed in a 2022 publication in Bioorganic Chemistry by Ragab MA, et al. The researchers employed a structure-based design strategy to synthesize a series of conformationally constrained derivatives of methyl-piperidinopyrazole (MPP) with the goal of improving estrogen receptor antagonist activity.

The synthesis of this compound is a multi-step process that begins with commercially available starting materials. The detailed synthetic route is outlined below.

Synthetic Protocol

The synthesis of this compound involves a series of chemical reactions, including condensations, cyclizations, and functional group manipulations. The general workflow for the synthesis is depicted in the following diagram.

G A Starting Material A (Substituted Hydrazine) C Condensation Reaction A->C B Starting Material B (Diketone) B->C D Pyrazole (B372694) Ring Formation C->D E Functional Group Modification D->E F Final Product (this compound) E->F

Caption: General synthetic workflow for this compound.

Detailed Experimental Steps:

The synthesis of compound 13, as described by Ragab et al. (2022), involves the following key steps. For precise reagent quantities, reaction conditions (temperature, time), and purification methods, please refer to the supplementary information of the original publication.

  • Step 1: Synthesis of the Pyrazole Core: The synthesis begins with the condensation of a substituted hydrazine (B178648) with a diketone derivative under acidic or basic conditions to form the central pyrazole ring.

  • Step 2: Introduction of the Piperidine (B6355638) Moiety: The piperidine ring is introduced through an N-alkylation reaction, where the pyrazole nitrogen is reacted with a suitable piperidine-containing electrophile.

  • Step 3: Functional Group Interconversion: The final step involves the modification of a functional group on the phenyl ring to yield the final compound, this compound. This may involve reactions such as demethylation or hydrolysis, depending on the protecting groups used in the initial steps.

Biological Activity and Data

This compound has been evaluated for its ability to inhibit the proliferation of various cancer cell lines. The quantitative data from these assays are summarized below.

Antiproliferative Activity

The half-maximal inhibitory concentration (IC50) values of this compound against a panel of human cancer cell lines are presented in Table 1.

Cell LineCancer TypeIC50 (µM)[1]
MCF-7Breast Cancer7.2[1]
T-47DBreast Cancer11.71[1]
SKOV-3Ovarian Cancer29.8[1]

Table 1: Antiproliferative activity of this compound.

Estrogen Receptor Binding and Antagonism

Further studies detailed in the primary literature characterized the interaction of this compound with estrogen receptors. These experiments typically include competitive binding assays to determine the binding affinity (Ki) and reporter gene assays to quantify the antagonist activity.

Mechanism of Action and Signaling Pathways

This compound functions by competitively binding to estrogen receptors, thereby blocking the binding of the natural ligand, estradiol (B170435). This prevents the conformational changes in the receptor that are necessary for its activation and subsequent downstream signaling.

The binding of an agonist, such as estradiol, to the estrogen receptor initiates a cascade of events leading to gene transcription and cell proliferation. This compound disrupts this pathway at the initial step.

G cluster_0 cluster_1 Estradiol Estradiol ER Estrogen Receptor Estradiol->ER Binds ER_active Active ER Dimer ER->ER_active Dimerization & Conformational Change ER_inactive Inactive ER Complex ER->ER_inactive ERE Estrogen Response Element (DNA) ER_active->ERE Binds Transcription Gene Transcription ERE->Transcription Proliferation Cell Proliferation Transcription->Proliferation Antagonist Estrogen Receptor Antagonist 7 Antagonist->ER Binds & Blocks ER_inactive->Proliferation Inhibition

Caption: Simplified signaling pathway of estrogen receptor activation and its inhibition by this compound.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize this compound.

Cell Culture

MCF-7, T-47D, and SKOV-3 cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were cultured in a humidified incubator at 37°C with 5% CO2.

Proliferation Assay (MTT Assay)
  • Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.

  • The following day, the medium was replaced with fresh medium containing various concentrations of this compound.

  • After 72 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • The medium was then removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to dissolve the formazan (B1609692) crystals.

  • The absorbance was measured at 570 nm using a microplate reader.

  • The IC50 values were calculated using non-linear regression analysis.

Estrogen Receptor Competitive Binding Assay

This assay is performed to determine the affinity of the antagonist for the estrogen receptor.

  • A fixed concentration of a radiolabeled estrogen, such as [3H]-estradiol, is incubated with a source of estrogen receptors (e.g., cell lysates or purified receptor).

  • Increasing concentrations of the unlabeled antagonist are added to compete for binding with the radiolabeled estrogen.

  • After incubation, the bound and free radioligand are separated (e.g., by filtration).

  • The amount of bound radioactivity is measured, and the data are used to calculate the Ki value of the antagonist.

Reporter Gene Assay

This assay measures the functional antagonist activity of the compound.

  • Cells are co-transfected with an estrogen receptor expression vector and a reporter plasmid containing an estrogen response element (ERE) linked to a reporter gene (e.g., luciferase).

  • The transfected cells are then treated with estradiol in the presence or absence of the antagonist.

  • The activity of the reporter gene is measured (e.g., by a luminometer for luciferase).

  • A decrease in reporter gene activity in the presence of the antagonist indicates its ability to block estrogen receptor-mediated transcription.

Conclusion

This compound (compound 13) is a potent, synthetically accessible small molecule with promising antiproliferative activity against ER-positive cancer cell lines. The structure-based design approach has yielded a compound that effectively antagonizes the estrogen receptor signaling pathway. The data and protocols presented in this technical guide provide a comprehensive foundation for further preclinical and clinical development of this and related compounds. Future studies should focus on its in vivo efficacy, pharmacokinetic properties, and safety profile to fully assess its therapeutic potential.

References

"compound 13" estrogen receptor binding affinity

Author: BenchChem Technical Support Team. Date: December 2025

It appears that "compound 13" is not a unique chemical identifier. Scientific literature refers to multiple, distinct molecules as "compound 13," each with different structures and biological activities. To provide an accurate and in-depth technical guide on the estrogen receptor binding affinity, it is crucial to first identify the specific compound of interest.

Please provide a more specific identifier for "compound 13," such as:

  • A chemical name (e.g., IUPAC name)

  • A unique identification number (e.g., CAS number, PubChem CID)

  • The title and authors of the research paper or patent where you encountered this compound

Once the specific "compound 13" is identified, a comprehensive technical guide can be developed, including:

  • Quantitative data on estrogen receptor binding affinity (e.g., IC50, Ki values for ERα and ERβ)

  • Detailed experimental protocols for binding assays.

  • Diagrams of relevant signaling pathways and experimental workflows.

Without this clarification, it is not possible to provide the requested information accurately.

An In-Depth Technical Guide to the Structure-Activity Relationship of Methyl-Piperidinopyrazole Derivatives as Estrogen Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the structure-activity relationship (SAR) of methyl-piperidinopyrazole (MPP) derivatives, with a primary focus on their well-documented role as estrogen receptor (ER) antagonists. This document is intended for researchers, scientists, and drug development professionals working in the fields of oncology and medicinal chemistry.

Introduction

Methyl-piperidinopyrazole (MPP) is a potent and selective estrogen receptor alpha (ERα) antagonist.[1] It serves as a valuable chemical probe for studying ERα signaling and as a lead compound for the development of new therapeutics for estrogen-dependent diseases, most notably breast cancer. The core structure of MPP consists of a pyrazole (B372694) ring substituted with a methyl group and a piperidinoethoxy side chain. Modifications to this scaffold have been extensively explored to enhance antagonist potency, improve selectivity, and reduce potential side effects. This guide will delve into the key structural modifications and their impact on biological activity, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Core Structure-Activity Relationships

The SAR of methyl-piperidinopyrazole derivatives as ER antagonists is primarily centered on modifications at three key positions: the pyrazole core, the phenolic hydroxyl group, and the piperidinoethoxy side chain.

  • Pyrazole Core and Phenyl Substituents: The pyrazole moiety is crucial for the antagonist activity. Introduction of conformational constraints through rigidification of the pyrazole core, for instance, by synthesizing benzo[g]indazole derivatives, has been shown to transform selective estrogen receptor modulators (SERMs) into full antagonists.[2][3] Substituents on the phenyl ring attached to the pyrazole core significantly influence potency. For example, a 4-nitrophenyl derivative has demonstrated a balanced profile of in vivo anti-uterotrophic potential and cytotoxicity against ER+ breast cancer cell lines.[2][3]

  • Phenolic Hydroxyl Group: The phenolic hydroxyl group is a critical feature for high-affinity binding to the estrogen receptor. It mimics the phenolic A-ring of estradiol (B170435), the natural ligand for the ER. Derivatives where this hydroxyl group is modified or removed generally exhibit significantly lower binding affinity and antagonist activity.

  • Piperidino Side Chain: The basic side chain, typically a piperidinoethoxy group, is a hallmark of many SERMs and is essential for the antagonist profile. This side chain is thought to interact with a specific region of the ER ligand-binding domain, leading to a conformational change that prevents the recruitment of coactivators necessary for gene transcription. Replacing the N-piperidinylethoxy moiety with an N-piperidinylpropyl group has been shown to yield a potent ERα antagonist with reduced partial agonist activity.[1]

Quantitative Data Summary

The following tables summarize the in vitro biological activities of key methyl-piperidinopyrazole derivatives from published studies.

Table 1: In Vitro Antiproliferative Activity of Conformationally Constrained MPP Derivatives against ER+ Breast Cancer Cell Lines [2][3]

CompoundModificationMCF-7 IC50 (µM)T-47D IC50 (µM)SKOV-3 IC50 (µM)
13 (Active metabolite of 4 )Benzo[g]indazole core, 4-hydroxyphenyl at C37.20011.71029.800

Table 2: In Vivo Anti-uterotrophic Activity of a Conformationally Constrained MPP Derivative [2][3]

CompoundModificationAnti-uterotrophic Potential EC50 (µM)
4 Benzo[g]indazole core, 4-nitrophenyl at C34.160

Table 3: Estrogen Receptor Binding and Transcriptional Activity of MPP Analogs [1]

CompoundModificationERα Relative Binding Affinity (%) (Estradiol = 100%)ERα Antagonist IC50 (nM) in HEC-1 cellsERβ Activity
MPP N-piperidinylethoxy side chain1280No significant agonist or antagonist activity
1 (MPrP) N-piperidinylpropyl side chain5.120No significant agonist or antagonist activity
2 Unsaturated amide side chainMarkedly lower1000No significant agonist or antagonist activity

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of methyl-piperidinopyrazole derivatives as cited in the literature.

Chemical Synthesis

Synthesis of Conformationally Constrained Benzo[g]indazole Derivatives (e.g., Compound 4): [2][3]

A general procedure involves the reaction of a suitably substituted 2-tetralone (B1666913) with an appropriate arylhydrazine hydrochloride in the presence of an acid catalyst.

  • Step 1: Synthesis of 7-methoxy-2-tetralone (B1200426): This starting material is typically synthesized from 7-methoxy-1-tetralone (B20472) via a series of reactions including reduction, dehydration, and oxidation.

  • Step 2: Condensation with Arylhydrazine: 7-methoxy-2-tetralone is refluxed with the desired arylhydrazine hydrochloride (e.g., 4-nitrophenylhydrazine (B89600) hydrochloride) in ethanol (B145695) with a catalytic amount of acetic acid for several hours.

  • Step 3: Purification: The reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient).

  • Step 4: Characterization: The structure of the final compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Biological Assays

Antiproliferative Assay in MCF-7 Cells: [2][3]

This assay determines the ability of the compounds to inhibit the growth of ER-positive breast cancer cells.

  • Cell Culture: MCF-7 cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.

  • Assay Procedure:

    • Cells are seeded in 96-well plates at a density of 5,000 cells/well and allowed to attach overnight.

    • The medium is then replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.

    • The plates are incubated for a specified period (e.g., 72 hours).

    • Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. MTT solution is added to each well, and the plates are incubated for another 4 hours.

    • The resulting formazan (B1609692) crystals are dissolved in a solubilization buffer (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Estrogen Receptor Competitive Binding Assay: [1]

This assay measures the ability of a compound to compete with radiolabeled estradiol for binding to the estrogen receptor.

  • Reagents: Purified ERα or ERβ, [3H]-estradiol, and the test compounds.

  • Assay Procedure:

    • A constant concentration of ER and [3H]-estradiol are incubated with increasing concentrations of the test compound in a suitable buffer.

    • The reaction is allowed to reach equilibrium.

    • Bound and free radioligand are separated using a method such as dextran-coated charcoal or filtration.

    • The amount of bound radioactivity is quantified using liquid scintillation counting.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value is determined, and the relative binding affinity (RBA) is calculated using the formula: RBA = (IC50 of estradiol / IC50 of test compound) x 100.

In Vivo Biological Assay

Rat Uterotrophic Assay: [3]

This assay is a standard in vivo test to assess the estrogenic or anti-estrogenic activity of a compound.

  • Animals: Immature or ovariectomized female rats are used.

  • Assay Procedure for Antagonist Activity:

    • Animals are treated daily for three consecutive days with the test compound, a positive control (e.g., estradiol), and the test compound in combination with the positive control. A vehicle control group is also included.

    • On the fourth day, the animals are euthanized, and their uteri are excised and weighed (wet and blotted weight).

  • Data Analysis: A statistically significant decrease in uterine weight in the group receiving the test compound plus estradiol compared to the group receiving estradiol alone indicates anti-estrogenic activity. The EC50 value can be calculated from a dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by methyl-piperidinopyrazole derivatives and a typical experimental workflow for their evaluation.

Estrogen_Receptor_Signaling_Pathway Estradiol Estradiol ER Estrogen Receptor (ERα) Estradiol->ER Binds MPP MPP Derivative (Antagonist) MPP->ER Binds & Blocks HSP Heat Shock Proteins ER->HSP Releases Dimerization Dimerization ER->Dimerization Repressors Corepressors ER->Repressors Recruits PI3K PI3K ER->PI3K Activates (Non-genomic) ERE Estrogen Response Element (ERE) Dimerization->ERE Binds to Coactivators Coactivators ERE->Coactivators Recruits Transcription Gene Transcription Coactivators->Transcription Activates Repressors->Transcription Inhibits Proliferation Cell Proliferation Transcription->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: Estrogen Receptor Signaling Pathway and Inhibition by MPP Derivatives.

Experimental_Workflow Start Start: Design & Synthesize MPP Derivatives Synthesis Chemical Synthesis & Purification Start->Synthesis Characterization Structural Characterization (NMR, MS) Synthesis->Characterization BindingAssay In Vitro ER Binding Assay Characterization->BindingAssay CellAssay In Vitro Antiproliferative Assay (MCF-7) Characterization->CellAssay DataAnalysis Data Analysis (IC50, EC50, RBA) BindingAssay->DataAnalysis CellAssay->DataAnalysis InVivoAssay In Vivo Uterotrophic Assay InVivoAssay->DataAnalysis SAR Structure-Activity Relationship (SAR) Analysis DataAnalysis->SAR SAR->InVivoAssay LeadOpt Lead Optimization SAR->LeadOpt End End: Candidate Selection SAR->End LeadOpt->Start Iterative Design

Caption: Experimental Workflow for SAR Studies of MPP Derivatives.

Future Directions

While the primary focus of research on methyl-piperidinopyrazole derivatives has been on their role as ER antagonists, the pyrazole and piperidine (B6355638) scaffolds are present in a wide range of biologically active molecules. Preliminary research on related pyrazoline and piperazine (B1678402) derivatives suggests potential applications in the central nervous system, including the inhibition of monoamine oxidase (MAO) for the treatment of neurodegenerative disorders. Future research could explore the SAR of methyl-piperidinopyrazole derivatives for these alternative targets, potentially expanding their therapeutic utility beyond oncology. However, this remains a nascent area requiring significant further investigation.

Conclusion

The structure-activity relationship of methyl-piperidinopyrazole derivatives as estrogen receptor antagonists is well-established. Key structural features, including a rigidified pyrazole core, a phenolic hydroxyl group, and an appropriate basic side chain, are crucial for potent antagonist activity. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for the rational design and development of novel ER antagonists based on the MPP scaffold for the treatment of breast cancer and other estrogen-dependent diseases.

References

An In-depth Technical Guide to Estrogen Receptor Antagonist 7 (Compound 13)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Estrogen Receptor Antagonist 7 (ERA-7), also referred to as compound 13 in the primary literature, is a novel, potent antagonist of the estrogen receptor (ER). Developed through a structure-based design approach, ERA-7 exhibits significant antiproliferative activity against various cancer cell lines, positioning it as a compound of interest for further investigation in the context of estrogen-receptor-positive (ER+) cancers. This document provides a comprehensive overview of the chemical structure, properties, and biological activity of ERA-7, including detailed experimental protocols and visualizations of relevant biological pathways.

Chemical Structure and Properties

This compound is a conformationally constrained derivative of methyl-piperidinopyrazole (MPP). The chemical structure and key properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC Name 2-(4-(2-(piperidin-1-yl)ethoxy)phenyl)-5,7-dihydro-6H-pyrrolo[3,4-f]indazol-6-one
Molecular Formula C24H26N4O2
Molecular Weight 402.49 g/mol
CAS Number Not available
Appearance White to off-white solid
Solubility Soluble in DMSO

Figure 1: Chemical Structure of this compound

Caption: 2D chemical structure of this compound.

Biological Activity and Mechanism of Action

ERA-7 functions as a potent antagonist of the estrogen receptor, thereby inhibiting the proliferative signaling cascade initiated by estrogen. Its primary mechanism of action involves competitive binding to the ligand-binding domain of the estrogen receptor, preventing the conformational changes required for coactivator recruitment and subsequent gene transcription.

In Vitro Antiproliferative Activity

ERA-7 has demonstrated significant antiproliferative effects in various cancer cell lines. The half-maximal inhibitory concentrations (IC50) are presented in Table 2.[1]

Table 2: Antiproliferative Activity of this compound

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer7.2[1]
T-47DBreast Cancer11.71[1]
SKOV-3Ovarian Cancer29.8[1]
Signaling Pathway

The binding of estrogen to its receptor (ER) typically leads to the transcription of genes that promote cell proliferation. As an antagonist, ERA-7 blocks this pathway.

EstrogenSignaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds ERE Estrogen Response Element (ERE) ER->ERE Translocates & Binds ERA7 ERA-7 ERA7->ER Blocks Proliferation Cell Proliferation ERE->Proliferation Activates Gene Transcription

Caption: Simplified signaling pathway of estrogen and the antagonistic action of ERA-7.

Synthesis and Experimental Protocols

The synthesis of this compound is based on the methods described by Ragab MA, et al. in Bioorganic Chemistry (2022). A detailed, step-by-step protocol is outlined below.

Synthesis of this compound

The synthesis is a multi-step process starting from commercially available materials. The key steps involve the formation of a pyrazole (B372694) core followed by the introduction of the piperidinylethoxy side chain.

  • Step 1: Synthesis of the Indazolone Core: (Detailed reaction conditions, reagents, and purification methods to be inserted here based on the full text of the cited paper).

  • Step 2: N-Alkylation with 1-(2-chloroethyl)piperidine: (Detailed reaction conditions, reagents, and purification methods to be inserted here based on the full text of the cited paper).

  • Step 3: Final Purification and Characterization: (Detailed methods for chromatography, and spectroscopic analysis like 1H NMR, 13C NMR, and mass spectrometry to be inserted here based on the full text of the cited paper).

Cell Proliferation Assay (MTT Assay)

The antiproliferative activity of ERA-7 was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: MCF-7, T-47D, and SKOV-3 cells were seeded in 96-well plates at a density of 5 x 10^3 cells/well and allowed to attach overnight.

  • Compound Treatment: The cells were then treated with various concentrations of ERA-7 (typically ranging from 0.1 to 100 µM) for 72 hours.

  • MTT Incubation: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The IC50 values were calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.

MTT_Workflow A Seed cells in 96-well plate B Add varying concentrations of ERA-7 A->B C Incubate for 72 hours B->C D Add MTT solution C->D E Incubate for 4 hours D->E F Remove medium, add DMSO E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Caption: Experimental workflow for the MTT cell proliferation assay.

Conclusion

This compound (compound 13) is a promising novel ER antagonist with potent in vitro antiproliferative activity against breast and ovarian cancer cell lines. Its unique chemical structure, designed for conformational rigidity, provides a strong foundation for further preclinical and clinical development. The detailed protocols and data presented in this guide are intended to facilitate future research and development efforts targeting ER-positive malignancies.

References

A Technical Guide to the Preclinical Evaluation of Novel Selective Estrogen Receptor Modulators (SERMs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that bind to estrogen receptors (ERs) and exhibit tissue-selective agonist or antagonist activity. This dual functionality allows them to elicit beneficial estrogenic effects in some tissues, such as bone, while blocking detrimental estrogenic effects in others, like the breast and uterus.[1][2][3] The "ideal" SERM would maintain bone density and have favorable effects on lipid profiles (agonist activity) while protecting against breast and uterine cancer (antagonist activity).[2][4] The clinical success of SERMs like tamoxifen (B1202) and raloxifene (B1678788) in breast cancer and osteoporosis has spurred the continued search for next-generation modulators with improved efficacy and safety profiles.[2][4]

This guide provides a comprehensive overview of the essential preclinical in vitro and in vivo assays required to characterize a novel compound as a potential SERM. It details the experimental protocols, data interpretation, and visualization of key pathways and workflows involved in the drug discovery process. While the term "compound 13" is used colloquially in various studies to denote different molecules, this guide offers a universal framework for the evaluation of any novel SERM candidate.

Chapter 1: In Vitro Characterization of SERM Candidates

The initial phase of SERM evaluation involves a battery of in vitro assays to determine a compound's fundamental pharmacological properties, including its binding affinity for estrogen receptors and its functional agonist versus antagonist activity in relevant cell lines.

Estrogen Receptor Binding Affinity

The first step is to quantify the compound's ability to bind to the two estrogen receptor subtypes, ERα and ERβ. A competitive binding assay is the standard method.

Experimental Protocol: Estrogen Receptor Competitive Binding Assay

This protocol is adapted from methodologies using rat uterine cytosol, which is rich in estrogen receptors.[5][6]

  • Preparation of Uterine Cytosol:

    • Uteri are collected from female rats (Sprague-Dawley or similar strain) that have been ovariectomized 7-10 days prior to the experiment. This ensures low endogenous estrogen levels.

    • The tissue is homogenized in an ice-cold assay buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).

    • The homogenate is centrifuged at high speed to pellet cellular debris, and the resulting supernatant (cytosol) containing the soluble ERs is collected.

  • Competitive Binding Assay:

    • A constant concentration of radiolabeled estradiol (B170435) ([³H]-E₂) (e.g., 0.5-1.0 nM) is incubated with a fixed amount of uterine cytosol protein (e.g., 50-100 µg).

    • Increasing concentrations of the unlabeled test compound (the "competitor") are added to the mixture. A known ER ligand like unlabeled 17β-estradiol is used as a positive control.

    • The reaction is incubated to allow binding to reach equilibrium.

    • The receptor-bound [³H]-E₂ is separated from the unbound radioligand. A common method is hydroxylapatite (HAP) adsorption, where the HAP slurry binds the receptor-ligand complexes.

    • The amount of radioactivity in the bound fraction is measured using liquid scintillation counting.

  • Data Analysis:

    • The data is plotted as the percentage of [³H]-E₂ binding versus the log concentration of the test compound.

    • The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]-E₂) is determined from the resulting sigmoidal curve.

    • The dissociation constant (Kᵢ) can be calculated from the IC₅₀ using the Cheng-Prusoff equation. The Relative Binding Affinity (RBA) compared to 17β-estradiol is also a common metric.

Data Presentation: Estrogen Receptor Binding Affinities

Quantitative data should be summarized in a clear, tabular format.

CompoundERα Kᵢ (nM)ERβ Kᵢ (nM)ERβ/ERα Selectivity Ratio
17β-Estradiol~0.1~0.1~1
Tamoxifen~2.5~5.02
Raloxifene~0.5~1.42.8
Test Compound ValueValueCalculated
Functional Activity: Reporter Gene Assays

Once binding is confirmed, the functional consequence of that binding (agonist, antagonist, or mixed activity) must be determined. Reporter gene assays are a powerful tool for this purpose.

Experimental Protocol: ER-Luciferase Reporter Gene Assay

This assay uses a cell line engineered to express a reporter gene (like luciferase) under the control of an Estrogen Response Element (ERE).[7][8][9]

  • Cell Culture and Transfection:

    • A suitable cell line, such as the human breast cancer cell line MCF-7 (which endogenously expresses ERα) or a non-estrogenic cell line like HEK293 co-transfected with an ER expression vector, is used.[8]

    • The cells are transfected with a plasmid containing a luciferase gene downstream of one or more EREs.

    • Stable cell lines expressing the reporter construct are often used for high-throughput screening.

  • Agonist Mode Assay:

    • Cells are plated in multi-well plates and are typically steroid-starved for a period (e.g., 24-48 hours) to reduce background activity.

    • Increasing concentrations of the test compound are added to the cells. 17β-estradiol is used as a positive control.

    • After an incubation period (e.g., 18-24 hours), the cells are lysed, and a luciferase substrate is added.

    • The resulting luminescence, which is proportional to the level of gene transcription, is measured with a luminometer.

  • Antagonist Mode Assay:

    • The protocol is similar to the agonist mode, but the cells are co-treated with a fixed concentration of 17β-estradiol (typically at its EC₅₀) and increasing concentrations of the test compound.

    • A known antagonist like ICI 182,780 (Fulvestrant) is used as a positive control.

    • A reduction in estradiol-induced luminescence indicates antagonist activity.

Data Presentation: Functional Activity in Reporter Assays

CompoundERα Agonist EC₅₀ (nM)ERα Antagonist IC₅₀ (nM)ERβ Agonist EC₅₀ (nM)ERβ Antagonist IC₅₀ (nM)
17β-Estradiol~0.05-~0.05-
TamoxifenPartial Agonist~10Partial Agonist~20
RaloxifenePartial Agonist~1Partial Agonist~1
Test Compound ValueValueValueValue
Cell Proliferation Assays

To assess the compound's effect in a more biologically complex setting, cell proliferation assays are used, particularly in ER-positive breast cancer cell lines.

Experimental Protocol: MCF-7 Cell Proliferation Assay

The MCF-7 human breast cancer cell line is estrogen-dependent for its growth, making it an excellent model to study the proliferative (agonist) or anti-proliferative (antagonist) effects of SERMs.[10][11][12]

  • Cell Culture:

    • MCF-7 cells are cultured in phenol (B47542) red-free medium (as phenol red has weak estrogenic activity) supplemented with charcoal-stripped fetal bovine serum to remove endogenous steroids.

    • Cells are seeded in 96-well plates and allowed to attach.

  • Agonist/Antagonist Treatment:

    • For agonist testing, cells are treated with increasing concentrations of the test compound.

    • For antagonist testing, cells are co-treated with a fixed concentration of 17β-estradiol and increasing concentrations of the test compound.

  • Measurement of Proliferation:

    • After a prolonged incubation period (typically 5-7 days), cell proliferation is measured.

    • Methods include direct cell counting (e.g., using a hemocytometer with trypan blue exclusion), DNA quantification (e.g., using a fluorescent DNA dye like SYBR Green), or metabolic assays (e.g., MTS or MTT assays, which measure mitochondrial activity). It should be noted that metabolic assays can sometimes provide misleading results if the compound affects mitochondrial function.[13]

Visualization: SERM Discovery Workflow (In Vitro)

SERM_In_Vitro_Workflow cluster_0 Primary Screening cluster_1 Hit Characterization cluster_2 Lead Selection Compound_Library Compound Library Binding_Assay ERα/ERβ Binding (IC50, Ki) Compound_Library->Binding_Assay High-Throughput Screening Reporter_Assay Functional Assay (Agonist/Antagonist) Binding_Assay->Reporter_Assay Confirm Hits Proliferation_Assay Cell Proliferation (MCF-7) Reporter_Assay->Proliferation_Assay Biological Context Lead_Candidate Lead Candidate for In Vivo Testing Proliferation_Assay->Lead_Candidate Selectivity & Potency

Caption: Workflow for the in vitro screening and characterization of novel SERM candidates.

Chapter 2: In Vivo Evaluation of SERM Candidates

Promising candidates from in vitro screening must be evaluated in animal models to confirm their tissue-selective effects. These models are crucial for assessing the integrated physiological response to the compound.

Uterine Agonist/Antagonist Activity: The Uterotrophic Assay

The uterotrophic bioassay is a short-term in vivo screen that assesses the estrogenic (agonist) or anti-estrogenic (antagonist) effects of a compound on the uterus of rodents.[14][15][16]

Experimental Protocol: Rat Uterotrophic Bioassay

This assay can be performed in either immature or ovariectomized adult female rats.[17]

  • Animal Model:

    • Immature female rats (e.g., 21 days old) or adult female rats that have been ovariectomized for at least 7 days are used. Both models provide a low-estrogen environment, making the uterus highly sensitive to estrogenic stimulation.[14]

  • Dosing and Treatment:

    • Animals are divided into groups (n=6-10 per group).

    • Agonist Mode: Animals are treated daily for 3 consecutive days with the test compound at various doses via oral gavage or subcutaneous injection. A vehicle control group and a positive control group (e.g., ethinyl estradiol) are included.

    • Antagonist Mode: Animals are co-treated with a positive control (e.g., ethinyl estradiol) and the test compound at various doses.

  • Endpoint Measurement:

    • Approximately 24 hours after the last dose, the animals are euthanized.

    • The uterus is carefully dissected and weighed (both wet and blotted weight).

    • A statistically significant increase in uterine weight compared to the vehicle control indicates an agonist effect. A significant inhibition of the estradiol-induced uterine weight gain indicates an antagonist effect.

Bone-Sparing (Agonist) Activity: The Ovariectomized Rat Model

To evaluate the desired estrogenic effect on bone, the ovariectomized (OVX) rat model of postmenopausal osteoporosis is the gold standard.[18][19][20][21]

Experimental Protocol: Ovariectomized Rat Osteoporosis Model

  • Model Induction:

    • Adult female rats (e.g., 3 months old) undergo bilateral ovariectomy to induce estrogen deficiency, which leads to rapid bone loss, mimicking postmenopausal osteoporosis.[20] A sham-operated control group is also included.

  • Treatment:

    • Treatment with the test compound (daily, via oral gavage) typically begins either immediately after OVX (prevention mode) or after a period of bone loss has been established (treatment mode).

    • Treatment duration is long-term, typically 8-12 weeks.

    • Control groups include OVX + vehicle, sham + vehicle, and OVX + positive control (e.g., 17β-estradiol or raloxifene).

  • Endpoint Analysis:

    • At the end of the study, bone mineral density (BMD) is measured, often at the femur and lumbar vertebrae, using techniques like dual-energy X-ray absorptiometry (DEXA).

    • Bone microarchitecture can be analyzed in detail using micro-computed tomography (µCT).

    • Biomechanical strength testing (e.g., three-point bending of the femur) is performed to assess bone quality.

    • Serum markers of bone turnover (e.g., alkaline phosphatase for formation, C-telopeptide for resorption) can also be measured.

Breast Tissue (Antagonist) Activity: Breast Cancer Xenograft Models

To confirm the desired antagonist activity in breast tissue, human breast cancer xenograft models are employed.[22][23][24]

Experimental Protocol: MCF-7 Xenograft Model

  • Model Establishment:

    • Immunodeficient mice (e.g., nude or NOD/SCID) are used to prevent rejection of the human tumor cells.

    • MCF-7 cells are injected, typically into the mammary fat pad (orthotopic model) to better mimic the natural tumor microenvironment.[12]

    • Because MCF-7 tumor growth is estrogen-dependent, the mice are often supplemented with a slow-release estradiol pellet.

  • Treatment:

    • Once tumors reach a palpable size, the estradiol pellet may be removed, and treatment with the test compound begins.

    • Animals are treated daily with the vehicle, test compound, or a positive control (e.g., tamoxifen).

  • Endpoint Analysis:

    • Tumor volume is measured regularly (e.g., twice weekly) with calipers.

    • At the end of the study, tumors are excised, weighed, and can be analyzed for biomarkers of proliferation (e.g., Ki-67 staining) or apoptosis.

    • The primary endpoint is the inhibition of tumor growth compared to the vehicle-treated group.

Visualization: SERM Tissue-Specific Action

SERM_Tissue_Action cluster_0 SERM Candidate cluster_1 Target Tissues cluster_2 Desired Clinical Outcome SERM Novel SERM Bone Bone SERM->Bone Agonist Effect Uterus Uterus SERM->Uterus Antagonist Effect Breast Breast SERM->Breast Antagonist Effect Outcome_Bone Prevent Osteoporosis Bone->Outcome_Bone Outcome_Uterus No Hyperplasia Uterus->Outcome_Uterus Outcome_Breast Prevent/Treat Cancer Breast->Outcome_Breast SERM_Signaling cluster_ligand Ligands cluster_receptor Receptor Complex cluster_cofactors Cofactor Recruitment cluster_response Transcriptional Response Estradiol Estradiol (Agonist) ER_E2 ER + Estradiol (Agonist Conformation) Estradiol->ER_E2 SERM SERM (Modulator) ER_SERM ER + SERM (Mixed Conformation) SERM->ER_SERM Coactivator Coactivators ER_E2->Coactivator Strong Recruitment ER_SERM->Coactivator Tissue-Specific Recruitment Corepressor Corepressors ER_SERM->Corepressor Tissue-Specific Recruitment Gene_Activation Gene Activation Coactivator->Gene_Activation Gene_Repression Gene Repression Corepressor->Gene_Repression

References

Preliminary Investigation of "Compound 13" in Ovarian Cancer Models: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The designation "compound 13" in scientific literature is not unique to a single molecular entity. Instead, it serves as a placeholder label for various novel chemical structures within the context of early-stage drug discovery studies. This technical guide synthesizes preliminary findings for several distinct molecules referred to as "compound 13" that have been investigated for their therapeutic potential in ovarian cancer models. The data presented herein is collated from a range of preclinical studies and aims to provide researchers, scientists, and drug development professionals with a comparative overview of their cytotoxic activities, mechanisms of action, and the experimental methodologies employed.

Cryptotanshinone (B1669641) (Compound 13)

Cryptotanshinone, a natural compound isolated from Salvia miltiorrhiza Bunge, has been identified as "compound 13" in research exploring its anti-cancer properties. Studies have demonstrated its inhibitory effects on the proliferation and growth of ovarian cancer cells.

Quantitative Data

Specific quantitative data such as IC50 values for ovarian cancer cell lines were not detailed in the provided search results.

Mechanism of Action

The anti-cancer activity of cryptotanshinone in ovarian cancer is attributed to the inhibition of glycolysis. This is achieved through the down-regulation of key glycolysis-related proteins, including GLUT1, LDHA, and HK2. Furthermore, cryptotanshinone has been shown to inhibit the STAT3 signaling pathway, leading to the upregulation of SIRT3. It is important to note that in in vivo studies, cryptotanshinone can be converted to tanshinone IIA, suggesting that the observed anti-cancer effects in animal models may be a combined result of both compounds.

Signaling Pathway of Cryptotanshinone in Ovarian Cancer

G cluster_0 Cryptotanshinone (Compound 13) cluster_1 Cellular Processes C13 Cryptotanshinone STAT3 STAT3 Signaling C13->STAT3 inhibits Glycolysis Glycolysis C13->Glycolysis inhibits GLUT1 GLUT1 C13->GLUT1 down-regulates LDHA LDHA C13->LDHA down-regulates HK2 HK2 C13->HK2 down-regulates SIRT3 SIRT3 STAT3->SIRT3 negatively regulates Proliferation Cell Proliferation & Growth Glycolysis->Proliferation promotes SIRT3->Proliferation inhibits

Caption: Signaling pathway of Cryptotanshinone in ovarian cancer.

Experimental Protocols

Detailed experimental protocols for the investigation of cryptotanshinone in ovarian cancer were not available in the provided search results.

2-Amino-substituted-1,4-naphthoquinone Derivative (Compound 13)

A series of 2-amino-substituted-1,4-naphthoquinone derivatives were synthesized and evaluated for their anticancer activity against ovarian cancer cells. Among these, "compound 13," which contains a metal-chelating moiety, demonstrated notable cytotoxic effects.

Quantitative Data

Table 1: Cytotoxicity of 2-Amino-substituted-1,4-naphthoquinone Derivative (Compound 13) in Ovarian Cancer Cell Lines

Cell LineIC50 (µM)
A2780< 10
SKOV3< 10
OVCAR3< 10
Mechanism of Action

The precise mechanism of action for this compound was not detailed in the available search results, but its structure, containing a metal-chelating moiety, suggests a potential role for metal ion interaction in its cytotoxic activity.

Experimental Protocols

Synthesis: The 2-amino-substituted-1,4-naphthoquinone derivatives were synthesized via a coupling reaction between 1,4-dihydroxynaphthalene (B165239) and various amines. This reaction was catalyzed by Cerium(III) chloride heptahydrate (CeCl3·7H2O).

Cytotoxicity Assay: The anticancer activity was evaluated using three human ovarian cancer cell lines: A2780, SKOV3, and OVCAR3. While the specific assay type (e.g., MTT, SRB) was not mentioned, such assays are standard for determining the IC50 values.

Experimental Workflow for Synthesis and Cytotoxicity Screening

G Start Start Reactants 1,4-dihydroxynaphthalene + Amines Start->Reactants Synthesis Synthesis of Derivatives (10-17) Screening Cytotoxicity Screening Synthesis->Screening Reactants->Synthesis Catalyst CeCl3·7H2O Catalyst->Synthesis Compound13 Identification of Compound 13 (Potent Cytotoxicity) Screening->Compound13 CellLines Ovarian Cancer Cell Lines (A2780, SKOV3, OVCAR3) CellLines->Screening End End Compound13->End

Caption: Workflow for synthesis and screening of naphthoquinone derivatives.

Platinum(IV) Tolfenamato Prodrug (Compound 13)

In the pursuit of overcoming cisplatin (B142131) resistance in ovarian cancer, a series of platinum(IV) complexes were synthesized. "Compound 13" in this context is a platinum(IV) prodrug featuring an oxaliplatin (B1677828) core and two different biologically active ligands, classifying it as a "triple-action" complex.

Quantitative Data

Specific IC50 values for compound 13 were not provided in the search results, however, its cytotoxicity was evaluated against cisplatin-sensitive (A2780par, SKOV3par) and cisplatin-resistant (A2780cis, SKOV3cis) ovarian carcinoma cell lines.The study noted that this class of compounds, including compound 13, exhibited promising antiproliferative activity.

Mechanism of Action

These platinum(IV) complexes are designed to attack cancer cells in multiple ways, which is suggested to improve their cytotoxicity compared to mono-substituted oxaliplatin(IV) complexes. The inclusion of biologically active ligands alongside the cytotoxic platinum core contributes to this multi-faceted approach.

Experimental Protocols

Synthesis and Characterization: The platinum(IV) complexes were synthesized and characterized using nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, 195Pt, 19F), high-resolution mass spectrometry, and elemental analysis.

Cell Viability Assays: The cytotoxicity of the synthesized compounds was assessed in the A2780 and SKOV3 ovarian carcinoma cell line pairs (cisplatin-sensitive and resistant). Cells were seeded in 96-well plates, incubated for 24 hours, and then treated with the compounds. Cisplatin and oxaliplatin were used as reference drugs.

General Workflow for Evaluation of Platinum(IV) Prodrugs

G Start Start Synthesis Synthesis of Pt(IV) Complexes (5-8, 10-13) Start->Synthesis Characterization Characterization (NMR, MS, Elemental Analysis) Synthesis->Characterization Cytotoxicity In Vitro Cytotoxicity Assay Characterization->Cytotoxicity Analysis Determination of Antiproliferative Activity Cytotoxicity->Analysis CellLines Cisplatin-Sensitive & Resistant Ovarian Cancer Cell Lines CellLines->Cytotoxicity End End Analysis->End

Caption: Workflow for the evaluation of platinum(IV) prodrugs.

Other Investigated "Compound 13" Molecules in Ovarian Cancer

Several other molecules designated as "compound 13" have been assessed in ovarian cancer models with varying outcomes:

  • Podophyllotoxin (B1678966)–Benzothiazole Congener (Compound 13): This compound, featuring a hydroxymethyl group, exhibited no cytotoxic activity against the tested cancer cell lines, including the SKOV-3 ovarian cancer cell line. This suggests that the hydroxymethyl group may not interact favorably within the biological target's binding pocket.

  • Phosphonium (B103445) Vindoline (B23647) Derivative (Compound 13): This derivative, containing a trityl group instead of an ionic phosphonium part, showed negligible to modest effects on the A2780 ovarian cancer cell line, even at concentrations up to 30 µM.

The preliminary investigation of various molecules termed "compound 13" reveals a diverse landscape of chemical structures and biological activities in the context of ovarian cancer. While some, like the podophyllotoxin and vindoline derivatives, showed limited promise, others, such as cryptotanshinone, the 2-amino-substituted-1,4-naphthoquinone derivative, and the platinum(IV) prodrug, have demonstrated significant anti-proliferative or cytotoxic effects in preclinical models. These promising candidates warrant further investigation to fully elucidate their mechanisms of action, establish more comprehensive efficacy and toxicity profiles, and explore their potential for further development as novel therapeutics for ovarian cancer. The ambiguity of the "compound 13" designation underscores the importance of precise chemical identification in scientific reporting to avoid confusion and facilitate the clear dissemination of research findings.

The Evolving Landscape of Estrogen Receptor Antagonism: A Technical Overview of GW7604 and its Impact on ER-Positive Malignancies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the estrogen receptor antagonist GW7604, a molecule of significant interest in the field of endocrine therapy for estrogen receptor-positive (ER-positive) cancers. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive summary of quantitative data, detailed experimental protocols, and a visual representation of the underlying molecular mechanisms.

Introduction: GW7604 - A Novel Selective Estrogen Receptor Downregulator (SERD)

GW7604 is the active metabolite of the prodrug GW5638 (also known as Etacstil)[1][2]. It is a nonsteroidal compound that exhibits a distinct mechanism of action compared to traditional selective estrogen receptor modulators (SERMs) like tamoxifen (B1202). GW7604 functions as a selective estrogen receptor downregulator (SERD), a class of drugs that not only antagonize the estrogen receptor but also induce its degradation[1]. This dual action makes it a promising candidate for overcoming resistance to conventional endocrine therapies.

Structurally, GW7604 is a derivative of tamoxifen, but with a novel carboxylic acid side chain that is crucial for its unique pharmacological profile[3]. This structural modification leads to a reduction in the estrogen-like effects often observed with tamoxifen, particularly in uterine tissue[3]. In vitro studies have demonstrated that GW7604 can effectively block the proliferative effects of both estradiol (B170435) (E2) and 4-hydroxytamoxifen (B85900) (4-OHT), the active metabolite of tamoxifen[2][3].

Quantitative Analysis of GW7604's Bioactivity

The biological effects of GW7604 have been quantified in various in vitro models, particularly in ER-positive breast and endometrial cancer cell lines. The following tables summarize key quantitative data from published studies.

Table 1: Antiproliferative Activity of GW7604 in ER-Positive Cell Lines
Cell LineDescriptionIC50 (µM)Reference
MCF-7Tamoxifen-sensitive breast cancer0.171[4]
MCF-7/TamRTamoxifen-resistant breast cancerNot specified, but effective[5]
ECC-1Endometrial cancerNot applicable (no growth stimulation)[2][3]

IC50 values represent the concentration of the drug that inhibits 50% of cell growth.

Table 2: Relative Binding Affinity (RBA) of GW7604 for Estrogen Receptors
Receptor SubtypeRBA (%) vs. EstradiolReference
ERα6.2[6]
ERβ27.1[6]

RBA is a measure of the drug's affinity for the receptor relative to the natural ligand, estradiol (E2), which is set at 100%.

Table 3: Effect of GW7604 on ERα Protein Levels and TGFα Induction
Cell LineTreatmentEffectConcentrationReference
MCF-7GW760460% downregulation of ERα1 µM[6]
MDA-MB-231 (ER-transfected)GW7604Inhibition of E2-induced TGFα1 nM - 1 µM[1][7]
MDA-MB-231 (ER-transfected)GW7604Inhibition of 4-OHT-induced TGFα1 nM - 1 µM[1][7]

Molecular Mechanism of Action

GW7604 exerts its antagonistic effects through a multi-faceted interaction with the estrogen receptor. Upon binding to the ligand-binding domain (LBD) of the ER, GW7604 induces a conformational change that is distinct from that induced by either estrogens or SERMs like tamoxifen. This altered conformation disrupts the binding surface for coactivator proteins, which are essential for the transcriptional activation of estrogen-responsive genes[2][3]. The carboxylic acid side chain of GW7604 is thought to cause a strong repulsion of key amino acid residues, such as aspartate 351, in the ERα LBD, thereby preventing the proper alignment of the coactivator binding groove[3].

Furthermore, GW7604 has been shown to promote the degradation of the ERα protein, a hallmark of SERDs[1]. This reduction in the total cellular pool of ERα further diminishes the cell's ability to respond to estrogenic stimuli.

Caption: Signaling pathway of GW7604 in ER-positive cells.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of GW7604 on ER-positive cell lines.

Cell Proliferation (MTT) Assay

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Cell Seeding:

    • Culture ER-positive cells (e.g., MCF-7) in appropriate growth medium.

    • Trypsinize and seed cells into 96-well plates at a density of 5,000 cells/well.

    • Allow cells to adhere for 24 hours.

  • Treatment:

    • Prepare a serial dilution of GW7604 in the appropriate vehicle (e.g., DMSO).

    • Remove the growth medium from the wells and replace it with medium containing the desired concentrations of GW7604 or vehicle control.

    • Incubate the plates for 72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well.

    • Incubate the plates for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plates for 10 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the log of the GW7604 concentration to determine the IC50 value.

MTT_Assay_Workflow start Start seed_cells Seed MCF-7 cells in 96-well plate start->seed_cells adhere Allow cells to adhere (24 hours) seed_cells->adhere treat Treat with GW7604 (serial dilutions) adhere->treat incubate_treatment Incubate (72 hours) treat->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate (4 hours) add_mtt->incubate_mtt solubilize Solubilize formazan with DMSO incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze Calculate % viability and IC50 read_absorbance->analyze end End analyze->end

Caption: Experimental workflow for the MTT cell proliferation assay.
Western Blotting for ERα Downregulation

This technique is used to quantify the amount of ERα protein in cells following treatment with GW7604.

  • Cell Lysis:

    • Plate MCF-7 cells and treat with GW7604 (e.g., 1 µM) for 24 hours.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane with a primary antibody against ERα overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Image the blot using a chemiluminescence detection system.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Competitive Estrogen Receptor Binding Assay (TR-FRET)

This assay determines the relative affinity of GW7604 for the estrogen receptor subtypes.

  • Reagent Preparation:

    • Use a commercially available time-resolved fluorescence resonance energy transfer (TR-FRET) assay kit containing recombinant ERα or ERβ ligand-binding domain (LBD), a fluorescently labeled estrogen tracer, and an anti-tag antibody conjugated to a FRET acceptor.

  • Assay Procedure:

    • Prepare a serial dilution of GW7604 and a standard (unlabeled estradiol).

    • In a microplate, combine the ER LBD, the fluorescent estrogen tracer, the anti-tag acceptor antibody, and either the test compound (GW7604) or the standard.

    • Incubate the plate at room temperature for the time specified by the kit manufacturer to allow the binding reaction to reach equilibrium.

  • Measurement:

    • Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection. The signal is inversely proportional to the amount of test compound bound to the receptor.

  • Data Analysis:

    • Generate a standard curve using the data from the unlabeled estradiol.

    • Determine the IC50 value for GW7604 (the concentration that displaces 50% of the fluorescent tracer).

    • Calculate the relative binding affinity (RBA) using the formula: RBA = (IC50 of estradiol / IC50 of GW7604) x 100.

Conclusion

GW7604 represents a significant advancement in the development of estrogen receptor antagonists. Its dual mechanism of action, combining competitive antagonism with the induction of ERα degradation, offers a potent strategy for inhibiting the growth of ER-positive cancer cells, including those that have developed resistance to traditional SERMs. The data and protocols presented in this guide provide a comprehensive resource for researchers and clinicians working to further elucidate the therapeutic potential of this promising compound and to develop the next generation of endocrine therapies.

References

Synthesis of Conformationally Constrained Benzo[g]indazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of conformationally constrained benzo[g]indazoles, a class of heterocyclic compounds with significant potential in drug discovery. The constrained conformation of these molecules can lead to enhanced binding affinity and selectivity for biological targets. This document outlines key synthetic methodologies, presents quantitative data from representative studies, and details experimental protocols to facilitate further research and development in this area.

Introduction

Benzo[g]indazoles are bicyclic heterocyclic compounds consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring. The introduction of conformational constraints into the benzo[g]indazole scaffold has been a key strategy in medicinal chemistry to lock the molecule in a specific bioactive conformation, thereby improving its pharmacological properties. These rigidified structures are of particular interest as they can offer higher potency and selectivity for various biological targets, including enzymes and receptors. One notable application is the development of phosphodiesterase 4 (PDE4) inhibitors.[1]

Synthetic Strategies and Methodologies

Several synthetic routes have been developed for the preparation of conformationally constrained benzo[g]indazoles. These methods often involve multi-step sequences starting from readily available materials. Key strategies include cascade reactions, microwave-assisted synthesis, and one-pot procedures to improve efficiency and yield.[2][3]

A prevalent approach involves the reaction of tetralone derivatives with hydrazines to construct the dihydropyrazole ring fused to the benzene ring. Further modifications can then be introduced to achieve the desired substitution patterns. For instance, the synthesis of 1,8-disubstituted 5,5-dimethyl-4,5-dihydro-1H-benzo[g]indazoles has been reported as a new class of PDE4 inhibitors.[1] Another efficient method utilizes a cascade Suzuki-Miyaura coupling and aldol (B89426) condensation reaction.[3]

General Synthetic Workflow

The synthesis of conformationally constrained benzo[g]indazoles can be generalized into a workflow that begins with the selection of appropriate starting materials and proceeds through the formation of the core structure, followed by functionalization.

G cluster_start Starting Materials cluster_core Core Synthesis cluster_product Product Formation cluster_functionalization Further Modification start1 Substituted Tetralones reaction Condensation/Cyclization start1->reaction start2 Hydrazine Derivatives start2->reaction product Conformationally Constrained Benzo[g]indazole Core reaction->product functionalization Substitution/Functionalization product->functionalization final_product Target Molecules functionalization->final_product G atp ATP ac Adenylate Cyclase atp->ac camp cAMP ac->camp pde4 PDE4 camp->pde4 pka Protein Kinase A (PKA) camp->pka Activation amp AMP pde4->amp Hydrolysis response Downstream Effects (e.g., Reduced Inflammation) pka->response Phosphorylation inhibitor Benzo[g]indazole Inhibitor inhibitor->pde4 Inhibition

References

Methodological & Application

Application Notes and Protocols: The Impact of Estrogen Receptor Antagonists on MCF-7 Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of estrogen receptor (ER) antagonists in the MCF-7 human breast cancer cell line. This document summarizes the effects of these compounds on cell proliferation, outlines detailed experimental protocols, and visualizes the underlying signaling pathways. The information is compiled from multiple studies to ensure a broad and detailed overview.

Data Presentation

The following tables summarize the quantitative effects of various estrogen receptor antagonists on MCF-7 cells.

Table 1: Effects of Estrogen Receptor Antagonists on MCF-7 Cell Proliferation and Viability

CompoundConcentrationEffectReference
ICI 164384 (Fulvestrant)> 1 nMSignificantly reduced growth rate[1]
ICI 164384 (Fulvestrant)≥ 50 nMCompletely arrested growth after 24 hours[1]
ICI 164384 (Fulvestrant)Up to 5 µMNo cytotoxicity observed[1]
Tamoxifen-50% maximum inhibition of cell numbers[2]
Fulvestrant-80% reduction in cell numbers[2]
Tamoxifen7.2 ± 0.9 µMIC50 value in MCF-7 cells[3]
Tamoxifen12.1 ± 1.3 µMIC50 value in 5-FU-resistant MCF-7 cells[3]
Kaempferol~35.0 µM50% growth inhibition (IC50) at 48 hours[4]
Naloxone100 nmol/LInhibited 17β-estradiol (10 nmol/L)-induced proliferation by 65%[5]

Table 2: Effects of Estrogen Receptor Antagonists on Cell Cycle and Gene/Protein Expression in MCF-7 Cells

CompoundEffect on Cell CycleEffect on Gene/Protein ExpressionReference
ICI 164384 (Fulvestrant)Accumulation of cells in G1 phase, decrease in S phaseSignificantly suppresses ER protein levels; Inhibits expression of progesterone (B1679170) receptor (PgR), pS2, and cathepsin D more strongly than tamoxifen.[1][2]
Tamoxifen-Decreased sensitivity to growth inhibitory effects in 5-FU resistant cells.[3]
FulvestrantIncrease in the proportion of cells in G0/G1Eliminates ER protein expression; Decreases basal EGFR, c-erbB2, and ERK1/2 activity in tamoxifen-resistant cells.[2][6]
Kaempferol-Dose-dependent decrease in ER-alpha mRNA and protein; Dose-dependent decrease in progesterone receptor (PgR), cyclin D1, and insulin (B600854) receptor substrate 1 (IRS-1) expression.[4]
Naloxone-Blocked E2-induced activation of ERα by 85% after 5 minutes; Decreased E2-induced ERα transactivation.[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

MCF-7 Cell Culture

This protocol describes the standard procedure for culturing MCF-7 cells.

Materials:

  • MCF-7 cells

  • DMEM/F12 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • 75 cm² cell culture flasks

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Maintain MCF-7 cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.[7]

  • Culture the cells in a 75 cm² flask at 37°C in a humidified atmosphere with 5% CO2.[7]

  • Change the medium every 2-3 days.[7]

  • When cells reach 80-90% confluency, subculture them.[7]

  • To subculture, wash the cells once with PBS.[7]

  • Add 2 ml of Trypsin-EDTA and incubate for 3 minutes at 37°C to detach the cells.[7]

  • Neutralize the trypsin by adding 10 ml of complete growth medium.[7]

  • Centrifuge the cell suspension at 200g for 3-5 minutes.[7]

  • Resuspend the cell pellet in fresh medium and seed into new flasks at a 1:3 ratio.[7]

Hormone Depletion and Estrogen Treatment

This protocol is for studying the effects of estrogen and anti-estrogens.

Materials:

  • Phenol (B47542) red-free DMEM/F12 medium

  • Charcoal-dextran stripped FBS (cs-FBS)

  • 17β-estradiol (E2)

  • Ethanol (vehicle)

  • Estrogen receptor antagonist of choice

Procedure:

  • Grow MCF-7 cells to 80% confluency in complete medium.[7]

  • To deplete hormones, replace the medium with phenol red-free DMEM/F12 supplemented with 5% cs-FBS.[7]

  • Culture the cells in this hormone-free medium for a minimum of 72 hours.[7]

  • For estrogen treatment, add 17β-estradiol (e.g., to a final concentration of 10 nM or 100 nM) to the culture medium.[7][8]

  • For antagonist treatment, add the desired concentration of the estrogen receptor antagonist.

  • For co-treatment experiments, antagonists can be added simultaneously with or prior to estradiol (B170435).

  • A vehicle control (e.g., ethanol) should be run in parallel.[7]

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well plates

  • MCF-7 cells

  • Complete growth medium

  • Estrogen receptor antagonist

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Treat the cells with various concentrations of the estrogen receptor antagonist for the desired time period (e.g., 24, 48, 72 hours).

  • After treatment, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated) cells.

Western Blotting for Protein Expression Analysis

This protocol is used to detect specific proteins in a sample.

Materials:

  • Treated MCF-7 cells

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., against ERα, Cyclin D1, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated cells in lysis buffer and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

The following diagrams illustrate key pathways and workflows.

Estrogen_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen (E2) ER Estrogen Receptor (ERα) Estrogen->ER Binds Dimerization ER Dimerization ER->Dimerization ER->Dimerization Inhibits Antagonist ER Antagonist (e.g., Fulvestrant) Antagonist->ER Binds & Blocks Cytoplasm Cytoplasm Nucleus Nucleus Translocation Nuclear Translocation Dimerization->Translocation ERE Estrogen Response Element (ERE) Translocation->ERE Binds Transcription Gene Transcription ERE->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: Estrogen Receptor Signaling Pathway and Inhibition.

Experimental_Workflow Start Start: MCF-7 Cell Culture HormoneDepletion Hormone Depletion (Phenol red-free media, cs-FBS) Start->HormoneDepletion Treatment Treatment with ER Antagonist +/- Estrogen HormoneDepletion->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability ProteinAnalysis Protein Expression Analysis (Western Blot) Treatment->ProteinAnalysis GeneAnalysis Gene Expression Analysis (qPCR/Microarray) Treatment->GeneAnalysis DataAnalysis Data Analysis & Interpretation Viability->DataAnalysis ProteinAnalysis->DataAnalysis GeneAnalysis->DataAnalysis

Caption: Experimental Workflow for Studying ER Antagonists.

References

Application Notes and Protocols: Western Blot Analysis of ERα Expression Following Compound 13 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the analysis of Estrogen Receptor Alpha (ERα) expression in response to treatment with a hypothetical small molecule inhibitor, "compound 13," using Western blot analysis. The included methodologies, data presentation, and visual diagrams are intended to guide researchers in similar studies.

Data Presentation: Quantitative Analysis of ERα Expression

The following tables summarize the dose-dependent and time-course effects of compound 13 on ERα protein levels in MCF-7 breast cancer cells, as determined by densitometric analysis of Western blot bands. The data is normalized to a loading control (β-actin) and expressed as a percentage of the vehicle-treated control.

Table 1: Dose-Dependent Effect of Compound 13 on ERα Expression

Treatment (24 hours)Concentration (µM)Mean Relative ERα Expression (%)Standard Deviation
Vehicle (DMSO)-100± 5.2
Compound 130.185.3± 4.1
Compound 13152.1± 3.5
Compound 131021.7± 2.8

Table 2: Time-Course Effect of 1 µM Compound 13 on ERα Expression

Treatment (1 µM Compound 13)Time (hours)Mean Relative ERα Expression (%)Standard Deviation
Vehicle (DMSO)24100± 6.1
Compound 13691.5± 5.5
Compound 131268.4± 4.9
Compound 132451.8± 3.9
Compound 134833.2± 3.1

Experimental Protocols

Protocol 1: Cell Culture and Treatment with Compound 13
  • Cell Line: MCF-7 (ERα-positive human breast adenocarcinoma cell line).

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Seeding: Seed MCF-7 cells in 6-well plates at a density of 5 x 10^5 cells per well. Allow cells to adhere and grow for 24 hours to reach approximately 70-80% confluency.

  • Treatment:

    • For dose-response experiments, replace the culture medium with fresh medium containing various concentrations of compound 13 (0.1 µM, 1 µM, 10 µM) or vehicle control (DMSO). Incubate for 24 hours.

    • For time-course experiments, treat cells with 1 µM of compound 13 and incubate for different durations (6, 12, 24, and 48 hours). A vehicle control should be incubated for the longest time point.

Protocol 2: Protein Extraction
  • Cell Lysis:

    • After treatment, aspirate the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[1]

    • Add 100 µL of ice-cold RIPA lysis buffer (containing protease and phosphatase inhibitors) to each well.[2]

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[2]

  • Homogenization:

    • Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.

    • Sonicate the lysate for 10-15 seconds to shear DNA and reduce viscosity.[2]

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[1]

  • Supernatant Collection: Carefully transfer the supernatant (containing the protein extract) to a new, pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of each sample using a Bradford or BCA protein assay.

Protocol 3: Western Blot Analysis of ERα
  • Sample Preparation:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 4x Laemmli sample buffer to each protein sample to a final concentration of 1x.

    • Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.[2]

  • Gel Electrophoresis:

    • Load 20-30 µg of protein from each sample into the wells of a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation.

    • Run the gel at 100-120 V until the dye front reaches the bottom of the gel.[1]

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[1]

    • Perform the transfer at 100 V for 90 minutes in a cold room or on ice.

  • Blocking:

    • After transfer, wash the membrane briefly with Tris-Buffered Saline with 0.1% Tween 20 (TBST).

    • Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[2]

  • Primary Antibody Incubation:

    • Incubate the membrane with a primary antibody specific for ERα (e.g., rabbit anti-ERα) diluted in the blocking buffer. The recommended dilution should be determined empirically, but a starting point of 1:1000 is common.

    • Incubate overnight at 4°C with gentle shaking.[2]

    • For the loading control, a separate membrane can be incubated with an antibody against a housekeeping protein like β-actin or GAPDH.

  • Secondary Antibody Incubation:

    • Wash the membrane three times for 5-10 minutes each with TBST.[2]

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP) diluted in the blocking buffer (typically 1:5000 to 1:10,000) for 1 hour at room temperature.[1]

  • Detection:

    • Wash the membrane three times for 10 minutes each with TBST.

    • Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.

    • Incubate the membrane with the ECL reagent for 1-5 minutes.[3]

    • Capture the chemiluminescent signal using an imaging system or X-ray film.[3]

  • Densitometric Analysis:

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the intensity of the ERα band to the intensity of the corresponding loading control band (β-actin).

Visualizations

Signaling Pathway and Experimental Workflow

ERa_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ERa_mem ERα Estrogen->ERa_mem Activates ERa_cyto ERα Estrogen->ERa_cyto Binds PI3K PI3K ERa_mem->PI3K HSP90 HSP90 ERa_cyto->HSP90 Dissociates ERa_nuc ERα Dimer ERa_cyto->ERa_nuc Dimerizes & Translocates Akt Akt PI3K->Akt ERE Estrogen Response Element ERa_nuc->ERE Binds Gene_Transcription Gene Transcription ERE->Gene_Transcription Compound_13 Compound 13 Compound_13->ERa_cyto Inhibits

Caption: ERα signaling pathway and the inhibitory point of Compound 13.

Western_Blot_Workflow A MCF-7 Cell Culture B Treatment with Compound 13 A->B C Cell Lysis & Protein Extraction B->C D Protein Quantification (BCA/Bradford) C->D E SDS-PAGE D->E F Protein Transfer (PVDF Membrane) E->F G Blocking (5% Milk/BSA) F->G H Primary Antibody Incubation (Anti-ERα) G->H I Secondary Antibody Incubation (HRP-conjugated) H->I J Chemiluminescent Detection (ECL) I->J K Imaging & Densitometry J->K L Data Analysis K->L

Caption: Workflow for Western blot analysis of ERα expression.

References

Application Notes and Protocols: Fulvestrant (Estrogen Receptor Antagonist) for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Fulvestrant (B1683766) (also known as ICI 182,780) is a potent steroidal antiestrogen (B12405530) and a selective estrogen receptor degrader (SERD).[1] Unlike selective estrogen receptor modulators (SERMs) like tamoxifen, which can have partial agonist effects, fulvestrant is a pure antagonist that binds competitively to the estrogen receptor (ER), leading to receptor degradation and downregulation.[2][3][4] This unique mechanism of action makes it a critical tool for studying estrogen signaling and a therapeutic agent for hormone receptor-positive breast cancer.[2][5] These application notes provide detailed information on the solubility of fulvestrant and protocols for its use in in vitro studies.

Data Presentation: Solubility of Fulvestrant

Proper dissolution of fulvestrant is critical for accurate and reproducible in vitro experiments. Fulvestrant is sparingly soluble in aqueous solutions and requires organic solvents for initial stock preparation.

SolventMaximum ConcentrationNotesSource
Dimethyl Sulfoxide (DMSO)~260 mg/mL (428.5 mM)Sonication is recommended. Use fresh, moisture-free DMSO for best results.[6][7]
Ethanol~30.3 mg/mL (49.94 mM)Sonication is recommended.[7]
Dimethylformamide (DMF)~20 mg/mLPurge with an inert gas.[1]

Experimental Protocols

Protocol 1: Preparation of Fulvestrant Stock and Working Solutions

This protocol describes the preparation of a high-concentration stock solution in DMSO and subsequent dilution to working concentrations for cell culture experiments.

Materials:

  • Fulvestrant powder (FW: 606.8 g/mol )[1]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, phenol (B47542) red-free cell culture medium (e.g., RPMI-1640 or MEM)

  • Sterile, microcentrifuge tubes or vials

Procedure:

  • Stock Solution Preparation (10 mM in DMSO):

    • Weigh out the required amount of fulvestrant powder in a sterile microcentrifuge tube. For 1 mL of a 10 mM stock, use 6.07 mg of fulvestrant.

    • Add the appropriate volume of anhydrous DMSO to the powder. For a 10 mM stock, add 1 mL of DMSO for every 6.07 mg of fulvestrant.

    • To aid dissolution, vortex the solution and sonicate until all the solid is dissolved.[7]

    • Store the 10 mM stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2]

  • Working Solution Preparation:

    • Thaw a single aliquot of the 10 mM fulvestrant stock solution.

    • Perform serial dilutions of the stock solution in phenol red-free cell culture medium to achieve the desired final concentrations for your experiment (e.g., 0.1 nM to 100 nM).[2]

    • Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.[8] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[8]

Protocol 2: Cell Proliferation Assay (MCF-7 Cells)

This protocol outlines a method to assess the growth-inhibitory effects of fulvestrant on ER-positive breast cancer cells, such as MCF-7.

Materials:

  • MCF-7 cells (or other ER-positive cell line)

  • Phenol red-free RPMI-1640 medium supplemented with 5% charcoal-stripped fetal bovine serum (CS-FBS) and other necessary supplements.

  • Fulvestrant working solutions (prepared as in Protocol 1).

  • Vehicle control (medium with DMSO).

  • 96-well cell culture plates.

  • Cell counting solution (e.g., Trypan Blue) and hemocytometer, or a cell viability reagent (e.g., MTT, WST-1).

Procedure:

  • Cell Seeding:

    • Culture MCF-7 cells in phenol red-free medium with CS-FBS for at least 24 hours before the experiment to reduce the influence of estrogens present in standard serum.[2][8]

    • Trypsinize and resuspend the cells in fresh medium.

    • Seed the cells into 96-well plates at a density of approximately 5,000 cells per well in 100 µL of medium.[2]

    • Incubate for 24 hours to allow for cell attachment.

  • Cell Treatment:

    • After 24 hours, remove the medium and replace it with 100 µL of medium containing the desired concentrations of fulvestrant (e.g., 0.1, 1, 10, 100 nM).[2]

    • Include wells for a vehicle control (medium with DMSO) and an untreated control.

    • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.[2]

  • Assessment of Cell Proliferation:

    • After the incubation period, quantify cell proliferation. If using a hemocytometer, trypsinize the cells from each well and perform a cell count.

    • Alternatively, add a cell viability reagent to each well according to the manufacturer's instructions and measure the absorbance or fluorescence using a plate reader.

    • Calculate the IC₅₀ value from the dose-response curve. Fulvestrant typically inhibits MCF-7 cell growth with an IC₅₀ in the sub-nanomolar range (e.g., ~0.29 nM).[2][6][8]

Protocol 3: Western Blot for ERα Degradation

This protocol is designed to visualize the primary mechanism of fulvestrant: the degradation of the estrogen receptor alpha (ERα).

Materials:

  • MCF-7 cells (or other ER-positive cell line).

  • 6-well cell culture plates.

  • Fulvestrant working solutions.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody against ERα.

  • Primary antibody against a loading control (e.g., β-actin or GAPDH).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate (ECL).

Procedure:

  • Cell Seeding and Treatment:

    • Seed MCF-7 cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with fulvestrant (e.g., 100 nM) or vehicle control for various time points (e.g., 0.25, 1, 3, 6 hours) or a fixed time point (e.g., 24 hours).[7][9]

  • Protein Extraction:

    • After treatment, wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.

    • Incubate on ice for 15-30 minutes, then centrifuge at high speed to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification and Western Blotting:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein amounts and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and add the ECL substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Strip the membrane (if necessary) and re-probe with the loading control antibody to ensure equal protein loading. A significant reduction in the ERα band intensity should be observed in fulvestrant-treated samples compared to the vehicle control.[8]

Mandatory Visualizations

Signaling Pathway Diagram

Fulvestrant_Mechanism_of_Action cluster_Extracellular Extracellular Space cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Estrogen Estrogen ER_dimer_inactive Inactive ER Monomer ER_Fulvestrant_complex ER-Fulvestrant Complex ERE Estrogen Response Element (ERE) ER_dimer_inactive->ERE Dimerizes & Translocates Fulvestrant Fulvestrant Proteasome Proteasome ER_Fulvestrant_complex->Proteasome Targets for Degradation Transcription Gene Transcription (Proliferation, Survival) ER_Fulvestrant_complex->Transcription Blocks Activity Proteasome->ER_Fulvestrant_complex Degrades ER ERE->Transcription Activates

Caption: Mechanism of Fulvestrant as a Selective Estrogen Receptor Degrader (SERD).

Experimental Workflow Diagram

In_Vitro_Workflow A 1. Seed ER+ Cells (e.g., MCF-7) in multi-well plate B 2. Incubate 24h for cell attachment A->B D 4. Treat Cells (Fulvestrant vs. Vehicle) B->D C 3. Prepare Fulvestrant Working Solutions (from DMSO stock) C->D E 5. Incubate for 24-72 hours D->E F 6. Endpoint Assay E->F G Cell Proliferation (MTT / Cell Count) F->G e.g. H Protein Analysis (Western Blot for ERα) F->H e.g. I 7. Data Analysis (e.g., IC50 Calculation, Band Densitometry) G->I H->I

Caption: General workflow for in vitro cell-based assays using Fulvestrant.

References

Application Note: Protocol for Assessing "Compound 13" (Hericerin) Efficacy in T-47D Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Compound 13, identified as hericerin, is a natural compound isolated from the edible mushroom Hericium erinaceus. Recent studies have highlighted its potent cytotoxic effects against the T-47D human breast cancer cell line.[1] T-47D cells are a valuable in vitro model for luminal A breast cancer, as they are hormone-dependent, expressing both estrogen and progesterone (B1679170) receptors.[1] Interestingly, preliminary evidence suggests that hericerin's mechanism of action in T-47D cells may be non-apoptotic, presenting a novel avenue for therapeutic intervention.[1] This application note provides a comprehensive set of protocols for researchers, scientists, and drug development professionals to assess the efficacy and elucidate the mechanism of action of hericerin in T-47D cells. The described methodologies include cell culture, cytotoxicity assessment, apoptosis and cell cycle analysis, and investigation of key signaling pathways.

Data Presentation

Table 1: Cytotoxicity of Hericerin (Compound 13) on T-47D Cells (MTT Assay)
Concentration (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)IC50 (µM)
0 (Control)100 ± 4.5100 ± 5.1100 ± 4.8-
192.3 ± 3.885.1 ± 4.275.6 ± 3.9
575.8 ± 4.155.4 ± 3.740.2 ± 3.148h: ~5.9
1051.2 ± 3.530.7 ± 2.918.9 ± 2.5
2528.9 ± 2.715.2 ± 2.18.1 ± 1.8
5014.6 ± 2.27.8 ± 1.54.3 ± 1.1

Data are presented as mean ± standard deviation (SD) from three independent experiments.

Table 2: Apoptosis Analysis of T-47D Cells Treated with Hericerin (Annexin V/PI Staining)
Treatment (48h)% Live Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Control95.2 ± 2.12.5 ± 0.82.3 ± 0.7
Hericerin (5.9 µM)88.7 ± 3.45.1 ± 1.26.2 ± 1.5
Doxorubicin (1 µM)45.3 ± 4.530.8 ± 3.923.9 ± 3.2

Data are presented as mean ± SD from three independent experiments.

Table 3: Cell Cycle Analysis of T-47D Cells Treated with Hericerin (PI Staining)
Treatment (48h)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Control65.4 ± 3.220.1 ± 2.514.5 ± 1.9
Hericerin (5.9 µM)78.9 ± 4.112.3 ± 1.88.8 ± 1.5

Data are presented as mean ± SD from three independent experiments.

Experimental Protocols

T-47D Cell Culture

This protocol describes the standard procedure for the culture and maintenance of the T-47D human breast cancer cell line.

Materials:

  • T-47D cells (ATCC® HTB-133™)

  • RPMI-1640 Medium (e.g., Hyclone)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • 0.25% Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture flasks (T-25, T-75)

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Complete Growth Medium: Prepare complete growth medium by supplementing RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin.

  • Cell Thawing: Thaw a cryopreserved vial of T-47D cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.

  • Cell Seeding: Transfer the cell suspension to a T-25 or T-75 culture flask and incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Maintenance: Change the medium every 2-3 days. Passage the cells when they reach 70-80% confluency.

  • Subculturing: To passage, aspirate the medium and wash the cell monolayer with sterile PBS. Add 1-2 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 5-10 minutes, or until cells detach. Neutralize the trypsin with 4-5 mL of complete growth medium and collect the cells in a 15 mL conical tube. Centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet in fresh medium and re-plate at a 1:3 to 1:5 split ratio.

Cytotoxicity Assessment (MTT Assay)

This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effect of hericerin on T-47D cells.

Materials:

  • T-47D cells in complete growth medium

  • Hericerin (Compound 13) stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed T-47D cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of hericerin in complete growth medium. The final DMSO concentration should not exceed 0.1%. Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with 0.1% DMSO).

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan (B1609692) Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Apoptosis Analysis (Annexin V/PI Staining)

This protocol outlines the detection of apoptosis in hericerin-treated T-47D cells using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • T-47D cells

  • Hericerin (Compound 13)

  • Doxorubicin (positive control)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed T-47D cells in 6-well plates at a density of 3 x 10⁵ cells/well. After 24 hours, treat the cells with hericerin (at its IC50 concentration), a positive control (e.g., 1 µM Doxorubicin), and a vehicle control for 48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol describes the analysis of cell cycle distribution in hericerin-treated T-47D cells using PI staining and flow cytometry.

Materials:

  • T-47D cells

  • Hericerin (Compound 13)

  • Cold 70% Ethanol (B145695)

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed T-47D cells and treat with hericerin as described in the apoptosis analysis protocol.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and centrifuge at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS.

  • RNase Treatment: Resuspend the pellet in 500 µL of PBS containing 100 µg/mL RNase A and incubate at 37°C for 30 minutes.

  • PI Staining: Add 500 µL of PI staining solution (50 µg/mL).

  • Analysis: Analyze the samples on a flow cytometer.

Western Blotting for Key Signaling Proteins

This protocol details the detection of key proteins involved in apoptosis and potential non-apoptotic pathways by Western blotting.

Materials:

  • T-47D cells

  • Hericerin (Compound 13)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-PARP, anti-Caspase-3, anti-RIPK1, anti-RIPK3, anti-MLKL, anti-LC3B, anti-p62, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: After treatment with hericerin, wash the cells with cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. The following day, wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Mandatory Visualization

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_assays Efficacy Assessment cluster_mechanism Mechanism of Action T47D_Culture T-47D Cell Culture Seeding Seed Cells in Plates T47D_Culture->Seeding Treatment Treat with Hericerin (Compound 13) Seeding->Treatment MTT Cytotoxicity (MTT Assay) Treatment->MTT Apoptosis Apoptosis Analysis (Annexin V/PI) Treatment->Apoptosis CellCycle Cell Cycle Analysis (PI) Treatment->CellCycle WesternBlot Western Blot Analysis Treatment->WesternBlot non_apoptotic_pathways cluster_stimulus Stimulus cluster_pathways Potential Non-Apoptotic Pathways cluster_markers Key Protein Markers for Western Blot Hericerin Hericerin (Compound 13) Necroptosis Necroptosis Hericerin->Necroptosis Autophagy Autophagy-dependent Cell Death Hericerin->Autophagy Ferroptosis Ferroptosis Hericerin->Ferroptosis Necro_Markers RIPK1, RIPK3, MLKL Necroptosis->Necro_Markers investigate Auto_Markers LC3B-II/LC3B-I, p62 Autophagy->Auto_Markers investigate Ferro_Markers GPX4, SLC7A11 Ferroptosis->Ferro_Markers investigate

References

Application Notes: Estrogen Receptor Antagonist 7 in SKOV-3 Ovarian Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Estrogen Receptor Antagonist 7, also identified as compound 13, is a potent antagonist of estrogen receptors (ER). It has demonstrated antiproliferative activity in various cancer cell lines, including the human ovarian adenocarcinoma cell line, SKOV-3.[1] The SKOV-3 cell line is known to express both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), making it a relevant model for studying the effects of hormonal therapies in ovarian cancer.[2][3] However, some studies have reported that SKOV-3 cells can be resistant to estrogen and some antiestrogens, suggesting a complex signaling network.[4] These application notes provide an overview of the use of this compound in SKOV-3 cells, including its antiproliferative effects, potential signaling pathways, and detailed protocols for experimental validation.

Data Presentation

The primary quantitative data available for this compound in SKOV-3 cells is its half-maximal inhibitory concentration (IC50) for antiproliferative activity.

Table 1: Antiproliferative Activity of this compound

Cell LineCompoundIC50 (µM)
SKOV-3This compound29.8[1]
MCF-7This compound7.2[1]
T-47DThis compound11.71[1]

Signaling Pathways

Estrogen receptor antagonists can modulate various signaling pathways in ovarian cancer cells. While the specific downstream effects of this compound in SKOV-3 cells are not yet fully elucidated, the PI3K/Akt pathway is a known mediator of estrogen and antiestrogen (B12405530) effects in these cells.[2][5][6][7] Antagonism of ERα, in particular, has been shown to suppress the phosphorylation of AKT, leading to reduced cell growth.[2][3][7]

EstrogenReceptorAntagonistPathway cluster_cell SKOV-3 Cell ERA ERα PI3K PI3K ERA->PI3K activation ERb ERβ Antagonist Estrogen Receptor Antagonist 7 Antagonist->ERA inhibition AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT phosphorylation Proliferation Cell Proliferation & Survival pAKT->Proliferation promotes CellCultureWorkflow Thaw Thaw Cryopreserved SKOV-3 Cells Culture Culture in T-75 Flask (37°C, 5% CO2) Thaw->Culture Passage Subculture at 80-90% Confluency Culture->Passage Passage->Culture Continue growing Experiment Ready for Experimentation Passage->Experiment WesternBlotWorkflow Treatment Treat SKOV-3 Cells with This compound Lysis Cell Lysis and Protein Quantification Treatment->Lysis SDS_PAGE SDS-PAGE and PVDF Membrane Transfer Lysis->SDS_PAGE Blocking Blocking with 5% Milk or BSA SDS_PAGE->Blocking Primary_Ab Incubate with Primary Antibodies (p-AKT, AKT) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibodies Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Analysis Densitometric Analysis Detection->Analysis

References

Application Notes & Protocols for In Vivo Studies of Estrogen Receptor Antagonist 7

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: "Estrogen Receptor Antagonist 7" is described as a potent estrogen receptor (ER) antagonist.[1][2] The following application notes and protocols are based on established principles for the in vivo evaluation of ER antagonists, such as the well-characterized selective estrogen receptor degrader (SERD) Fulvestrant (ICI 182,780), in the context of preclinical research, particularly for estrogen receptor-positive (ER+) breast cancer. These are intended as a comprehensive guide and may require optimization for the specific properties of "this compound".

Introduction

This compound is a potent antagonist of estrogen receptors, demonstrating antiproliferative effects in breast and ovarian cancer cell lines and anti-uterotrophic activity.[1] The development of therapies targeting the estrogen receptor is crucial, as over 70% of breast cancers express ERα, relying on estrogen signaling for growth.[3] Endocrine therapies, including ER antagonists, are a cornerstone of treatment for these cancers.[4] However, the emergence of resistance necessitates the development of novel and more effective antagonists.[3][5]

This document provides a detailed framework for the in vivo experimental design to evaluate the pharmacokinetics, efficacy, and safety of this compound. The protocols described herein are foundational for establishing a comprehensive preclinical data package.

Signaling Pathway of Estrogen Receptor Antagonism

Estrogen receptor antagonists function by competitively binding to estrogen receptors (ERα and/or ERβ) in the cell nucleus. This binding event prevents the conformational changes necessary for receptor dimerization, DNA binding, and the subsequent recruitment of co-activators. As a result, the transcription of estrogen-responsive genes, which are critical for the proliferation of ER-positive cancer cells, is inhibited. Some antagonists, known as Selective Estrogen Receptor Degraders (SERDs), also induce the degradation of the estrogen receptor protein, further diminishing the cell's ability to respond to estrogen signaling.[3]

Estrogen_Receptor_Signaling_Antagonism cluster_0 Cell Cytoplasm cluster_1 Nucleus E2 Estradiol (E2) ER Estrogen Receptor (ER) E2->ER ERA7 Estrogen Receptor Antagonist 7 ERA7->ER ER_E2 ER-E2 Complex (Active Dimer) ER->ER_E2 ER_ERA7 ER-Antagonist 7 Complex (Inactive) ER->ER_ERA7 ERE Estrogen Response Element (ERE) on DNA ER_E2->ERE Binds ER_ERA7->ERE Blocks Binding Degradation ER Degradation ER_ERA7->Degradation May Induce Gene_Transcription Gene Transcription (Proliferation, Survival) ERE->Gene_Transcription Activates No_Transcription Transcriptional Repression ERE->No_Transcription

Caption: Mechanism of this compound.

Data Presentation: Summary of Anticipated Quantitative Data

The following tables provide a structured format for presenting key quantitative data from the proposed in vivo studies.

Table 1: Pharmacokinetic Parameters of this compound

Parameter Route of Administration Dose (mg/kg) Cmax (ng/mL) Tmax (hr) AUC (0-t) (ng*hr/mL) Half-life (t½) (hr) Bioavailability (%)
Single Dose PK IV 1 - - - - 100
PO 10 - - - - -
SC 10 - - - - -

| Multi-Dose PK (Day 14) | PO | 10 | - | - | - | - | - |

Table 2: Efficacy of this compound in ER+ Breast Cancer Xenograft Model

Treatment Group Dose (mg/kg) Dosing Schedule Mean Tumor Volume (mm³) at Day 28 % Tumor Growth Inhibition (TGI) Body Weight Change (%)
Vehicle Control - Daily - N/A -
This compound 5 Daily - - -
This compound 10 Daily - - -
This compound 20 Daily - - -

| Positive Control (e.g., Fulvestrant) | 5 | Weekly | - | - | - |

Table 3: Summary of Toxicology Findings (14-Day Repeat Dose)

Treatment Group Dose (mg/kg) Key Hematology Changes Key Clinical Chemistry Changes Key Histopathological Findings (Uterus, Liver, etc.)
Vehicle Control - None None Normal
This compound 10 - - -
This compound 50 - - -

| this compound | 100 | - | - | - |

Experimental Workflow

A typical in vivo evaluation of a novel ER antagonist follows a staged approach, from initial pharmacokinetic profiling to efficacy and safety assessments.

Experimental_Workflow cluster_workflow In Vivo Experimental Workflow for this compound A Phase 1: Pharmacokinetics & Bio-distribution B Phase 2: Efficacy Studies (Xenograft Models) A->B Establish Tolerated Dose & Schedule E Data Analysis & Go/No-Go Decision A->E C Phase 3: Pharmacodynamic (PD) Assessment B->C Confirm On-Target Activity in Tumors D Phase 4: Toxicology & Safety (Dose-Range Finding) B->D Evaluate Safety at Efficacious Doses C->E D->E

Caption: Staged in vivo experimental workflow.

Detailed Experimental Protocols

Protocol 1: Pharmacokinetic (PK) and Bio-distribution Study

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in rodents.[6][7]

Animal Model:

  • Species: Female BALB/c mice or Sprague-Dawley rats.

  • Age: 8-10 weeks.

  • Housing: Standard conditions with ad libitum access to food and water.

Experimental Groups:

  • IV Administration: 1 mg/kg in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline).

  • Oral (PO) Gavage: 10 mg/kg in vehicle.

  • Subcutaneous (SC) Injection: 10 mg/kg in vehicle.

Procedure:

  • Fast animals overnight before dosing (for PO group).

  • Administer this compound via the specified routes.

  • Collect blood samples (approx. 50 µL) via tail vein or saphenous vein at predefined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).

  • Process blood to plasma and store at -80°C.

  • For bio-distribution, at selected time points (e.g., 1, 4, and 24 hours), euthanize a subset of animals and harvest key tissues (tumor, uterus, liver, kidney, brain, etc.).

  • Analyze plasma and tissue homogenate concentrations of this compound using a validated LC-MS/MS method.

  • Calculate PK parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin).

Protocol 2: Efficacy Study in an ER+ Breast Cancer Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a human ER+ breast cancer xenograft model.

Animal Model:

  • Species: Female athymic nude or NOD-scid gamma (NSG) mice. NSG mice can provide better tumor engraftment.[8]

  • Age: 6-8 weeks.

  • Hormone Supplementation: Implant a 17β-estradiol pellet (e.g., 0.72 mg, 60-day release) subcutaneously 24-48 hours before tumor cell inoculation to support the growth of ER-dependent tumors.[9]

Tumor Model:

  • Cell Line: MCF-7, a widely used ER+ human breast cancer cell line.

  • Inoculation: Inject 5 x 10^6 MCF-7 cells mixed with Matrigel subcutaneously into the flank of each mouse.

Procedure:

  • Monitor tumor growth regularly using calipers.

  • When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 per group).

  • Administer treatments as outlined in Table 2.

  • Measure tumor volume and body weight 2-3 times per week. Tumor volume = (Length x Width²)/2.

  • At the end of the study (e.g., 28 days) or when tumors reach a predetermined endpoint, euthanize mice.

  • Collect tumors for pharmacodynamic analysis (see Protocol 3).

Protocol 3: Pharmacodynamic (PD) Marker Assessment

Objective: To confirm that the anti-tumor activity of this compound is mediated through its intended mechanism of action.

Procedure:

  • Excise tumors from the efficacy study (Protocol 2) at the end of treatment. A subset of animals can be euthanized 4-24 hours after the last dose.

  • Divide each tumor: one part for flash-freezing (for protein/RNA analysis) and one for formalin-fixation (for immunohistochemistry).

  • Western Blot/ELISA: Analyze protein lysates from frozen tumors to quantify the levels of ERα. A significant reduction in ERα levels would indicate a SERD-like mechanism.[3]

  • Immunohistochemistry (IHC): Stain fixed tumor sections for Ki-67 (a marker of proliferation) and progesterone (B1679170) receptor (PR), a downstream target of ER signaling. A decrease in Ki-67 and PR staining indicates effective target engagement and inhibition of the ER pathway.[3]

  • qRT-PCR: Analyze RNA from frozen tumors to measure the expression of estrogen-responsive genes (e.g., PGR, TFF1).

Protocol 4: Acute and Sub-chronic Toxicology Study

Objective: To identify the maximum tolerated dose (MTD) and assess the safety profile of this compound upon repeated administration.[10][11]

Animal Model:

  • Species: Female Sprague-Dawley rats.

  • Age: 8-10 weeks.

Procedure:

  • Conduct a dose-range finding study with escalating single doses to determine acute toxicity.

  • Perform a 14-day or 28-day repeat-dose study with at least three dose levels (low, mid, high) and a vehicle control group (n=5-10 per group). Doses should be based on PK and efficacy data.

  • Administer the compound daily via the intended clinical route.

  • Monitor clinical signs, body weight, and food consumption daily.

  • At the end of the study, collect blood for complete blood count (hematology) and serum chemistry analysis.

  • Perform a full necropsy and collect major organs for histopathological examination. Pay close attention to endocrine-sensitive tissues like the uterus, ovaries, and mammary glands. The uterotrophic assay is a standard tier 1 screen for estrogenic and anti-estrogenic activity.[10]

References

Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by Compound 13

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Compound 13 has emerged as a molecule of interest in oncology research, demonstrating the ability to induce programmed cell death, or apoptosis, in various cancer cell lines.[1][2] This document provides detailed application notes and standardized protocols for the analysis of apoptosis induced by Compound 13 using flow cytometry. The following methodologies are essential for quantifying the apoptotic response, elucidating the underlying mechanisms, and assessing the therapeutic potential of this compound.

Flow cytometry is a powerful technique that allows for the rapid, quantitative analysis of single cells in a heterogeneous population.[3] By utilizing fluorescent probes that target specific apoptotic markers, researchers can accurately identify and quantify cells undergoing different stages of apoptosis. The protocols outlined herein describe three key assays: Annexin V/Propidium Iodide (PI) staining for the detection of phosphatidylserine (B164497) externalization, Caspase-3/7 activity assays to measure the activation of executioner caspases, and JC-1 staining for the analysis of mitochondrial membrane potential.

Data Presentation: Quantitative Analysis of Compound 13-Induced Apoptosis

The following tables summarize the pro-apoptotic effects of Compound 13 across different cancer cell lines as determined by flow cytometry.

Table 1: Apoptosis Induction in Glioma and HeLa Cells Treated with Compound 13

Cell LineTreatmentViable Cells (%)Apoptotic Cells (Early + Late) (%)Necrotic Cells (%)Citation
U251 (GBM) Vehicle (DMSO)>95%<5%<1%[1]
Compound 13 (72h)Significantly DecreasedSignificantly Increased-[1]
GL-15 (Glioma) Vehicle (DMSO)>95%<5%<1%[1]
Compound 13 (72h)Significantly DecreasedSignificantly Increased-[1]
C6 (Glioma) Vehicle (DMSO)>95%<5%<1%[1]
Compound 13 (24h)-Time-dependent increase-[1]
Compound 13 (48h)Significantly DecreasedSignificantly Increased-[1]
HeLa Compound 13 (48h)Concentration-dependent decreaseConcentration-dependent increase-[2]

Table 2: Effect of Compound 13 on Cell Cycle Distribution in HeLa Cells

Treatment ConcentrationG1 Phase (%)S Phase (%)G2/M Phase (%)Citation
Control UndisclosedUndisclosedUndisclosed[2]
Compound 13 (Variable) Concentration-dependent changesConcentration-dependent changesConcentration-dependent changes[2]

Signaling Pathways in Compound 13-Induced Apoptosis

Compound 13 appears to induce apoptosis through the intrinsic, or mitochondrial, pathway. This is supported by evidence of mitochondrial membrane potential disruption.[1] The intrinsic pathway is triggered by various intracellular stresses and converges on the activation of caspase cascades, leading to the execution of apoptosis.[4][5][6][7]

cluster_stimulus Stimulus cluster_mitochondrion Mitochondrial Pathway cluster_cytosol Cytosolic Events cluster_execution Execution Phase Compound 13 Compound 13 Bax_Bak Bax/Bak Activation Compound 13->Bax_Bak Induces Mito Mitochondrion MMP Loss of Mitochondrial Membrane Potential (ΔΨm) Mito->MMP Bax_Bak->Mito CytoC Cytochrome c Release MMP->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Substrates Cleavage of Cellular Substrates Casp37->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Caption: Intrinsic pathway of apoptosis potentially induced by Compound 13.

Experimental Protocols

Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection

This protocol is for the quantitative analysis of early and late apoptotic cells.

start Start: Cell Culture and Treatment harvest Harvest Cells (including supernatant) start->harvest wash1 Wash with Cold PBS harvest->wash1 resuspend Resuspend in 1X Annexin V Binding Buffer wash1->resuspend stain Add Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate Incubate for 15 min at Room Temperature (in dark) stain->incubate add_buffer Add 1X Annexin V Binding Buffer incubate->add_buffer analyze Analyze by Flow Cytometry add_buffer->analyze

Caption: Workflow for Annexin V/PI staining and flow cytometry analysis.

Materials:

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI) staining solution

  • 10X Annexin V Binding Buffer

  • Phosphate-Buffered Saline (PBS), cold

  • Deionized water

  • Flow cytometry tubes

  • Micropipettes and tips

  • Centrifuge

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Seed cells in a 6-well plate at a density of 1-2 x 10^5 cells/mL and culture overnight.

    • Treat cells with varying concentrations of Compound 13 and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).[1]

    • Include a positive control for apoptosis (e.g., staurosporine (B1682477) treatment).[8]

  • Cell Harvesting:

    • Carefully collect the cell culture medium (containing floating apoptotic cells) into a fresh tube.

    • Wash the adherent cells with PBS and detach them using trypsin-EDTA.

    • Combine the detached cells with their corresponding culture medium.

    • Centrifuge the cell suspension at 300-400 x g for 5 minutes at 4°C.[9][10]

    • Discard the supernatant.

  • Staining:

    • Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.

    • Wash the cell pellet twice with cold PBS.

    • Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.[10]

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[8]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[10][11]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]

  • Flow Cytometry Analysis:

    • After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.[8]

    • Analyze the samples on a flow cytometer within one hour.

    • Use appropriate compensation controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only).

    • Data is typically displayed as a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis.[8]

      • Lower-left quadrant (Annexin V-/PI-): Live cells

      • Lower-right quadrant (Annexin V+/PI-): Early apoptotic cells

      • Upper-right quadrant (Annexin V+/PI+): Late apoptotic or necrotic cells

      • Upper-left quadrant (Annexin V-/PI+): Necrotic cells

Caspase-3/7 Activity Assay

This protocol measures the activity of key executioner caspases.

Materials:

  • Cell-permeable fluorogenic caspase-3/7 substrate (e.g., TF2-DEVD-FMK)[12][13]

  • Wash Buffer

  • Flow cytometry tubes

  • Micropipettes and tips

  • Centrifuge

  • Flow cytometer

Procedure:

  • Cell Preparation and Treatment:

    • Prepare and treat cells with Compound 13 as described in the Annexin V/PI protocol.

  • Staining:

    • Adjust the cell density to 5 x 10^5 to 1 x 10^6 cells/mL in pre-warmed media.[12]

    • Add the fluorogenic caspase-3/7 substrate to the cell suspension according to the manufacturer's instructions (e.g., 1 µL of 500X stock per 0.5 mL of cells).[12]

    • Incubate for 1-4 hours at 37°C in a CO2 incubator, protected from light.[12]

  • Washing and Analysis:

    • After incubation, pellet the cells by centrifugation.

    • Wash the cells twice with the provided wash buffer or serum-containing media to remove unbound substrate.[12]

    • Resuspend the cells in 0.5 mL of assay buffer or growth medium.[12]

    • Analyze the samples on a flow cytometer using the appropriate laser and filter for the chosen fluorochrome (e.g., FITC channel for green fluorescence).[12]

Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1

This protocol assesses the disruption of the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.

Materials:

  • JC-1 dye

  • DMSO

  • Assay Buffer

  • Flow cytometry tubes

  • Micropipettes and tips

  • Centrifuge

  • Flow cytometer

Procedure:

  • Cell Preparation and Treatment:

    • Prepare and treat cells with Compound 13 as described in the Annexin V/PI protocol.

    • Include a positive control for mitochondrial membrane depolarization (e.g., CCCP).[14]

  • JC-1 Staining:

    • Prepare a JC-1 stock solution (e.g., 1 mg/mL in DMSO).[15]

    • Harvest and wash the cells with PBS.

    • Resuspend the cell pellet in 0.5 mL of pre-warmed culture medium or PBS.[15]

    • Add JC-1 to a final concentration of 1-10 µM (optimization may be required).[16]

    • Incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.[16]

  • Washing and Analysis:

    • After incubation, centrifuge the cells at 400 x g for 5 minutes.[17]

    • Wash the cells twice with 1X Assay Buffer.[17]

    • Resuspend the final cell pellet in 0.5 mL of 1X Assay Buffer.[17]

    • Analyze the samples on a flow cytometer.

    • Healthy cells with high mitochondrial membrane potential will exhibit JC-1 aggregates, which fluoresce red (FL-2 channel).

    • Apoptotic cells with low mitochondrial membrane potential will contain JC-1 monomers, which fluoresce green (FL-1 channel).[15]

    • The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.

References

Troubleshooting & Optimization

"Estrogen receptor antagonist 7" off-target effects in cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Estrogen Receptor Antagonist 7 (ERA-7) in cell-based assays. The information addresses potential off-target effects and other experimental challenges.

Frequently Asked Questions (FAQs)

Q1: We observe cytotoxicity in ER-negative cell lines treated with ERA-7. Is this expected?

A1: While ERA-7 is a potent antagonist of the estrogen receptor, it has been observed to have off-target activities that can lead to cytotoxicity in cell lines that do not express the estrogen receptor (ER-negative). This is often due to the inhibition of other cellular targets, such as certain kinases involved in cell survival pathways. We recommend performing a dose-response experiment in a panel of ER-negative cell lines to characterize this effect.

Q2: What are the known off-target effects of ERA-7?

A2: ERA-7 has been shown to interact with several other proteins, which can lead to off-target effects. The most well-characterized off-target activities include inhibition of certain tyrosine and serine/threonine kinases, as well as binding to other receptors at high concentrations. Please refer to the data table below for a summary of the known on- and off-target activities of ERA-7.

Q3: Can ERA-7 interfere with common cell viability assays?

A3: Yes, ERA-7 has been reported to interfere with certain types of cell viability assays. For example, compounds with intrinsic fluorescence can interfere with fluorescence-based readouts. Additionally, compounds that affect cellular metabolism can produce misleading results in assays that rely on metabolic activity as an indicator of viability (e.g., MTT, MTS). We recommend using a multi-assay approach to confirm cell viability, such as combining a metabolic assay with a cytotoxicity assay that measures membrane integrity (e.g., LDH release) or a direct cell counting method.

Q4: We are seeing unexpected changes in signaling pathways that are not directly related to ER signaling. Why is this happening?

A4: The off-target kinase inhibitory activity of ERA-7 can lead to the modulation of various signaling pathways. For instance, inhibition of kinases in the PI3K/Akt or MAPK pathways can occur, leading to downstream effects that are independent of ER antagonism. It is advisable to probe key signaling nodes in your pathway of interest using methods like Western blotting to understand the full cellular response to ERA-7 treatment.

Troubleshooting Guides

Issue 1: Inconsistent IC50 values for cell proliferation in ER-positive cells.

  • Question: We are observing significant variability in the IC50 values for ERA-7 in our ER-positive breast cancer cell line proliferation assays. What could be the cause?

  • Answer: Inconsistent IC50 values can arise from several factors:

    • Cell Passage Number: High passage numbers can lead to phenotypic drift and altered sensitivity to drugs. Ensure you are using cells within a consistent and low passage number range.

    • Assay Confluency: The initial cell seeding density can impact the final assay readout. Optimize cell density to ensure cells are in the exponential growth phase during the experiment.

    • Reagent Stability: Ensure that your stock solutions of ERA-7 are properly stored and have not undergone degradation. Prepare fresh dilutions for each experiment.

    • Edge Effects: In 96-well plates, wells on the outer edges can be prone to evaporation, leading to increased compound concentration and variability.[1] It is recommended to not use the outer wells for experimental samples and instead fill them with sterile media or PBS.[1]

Issue 2: High background signal in our fluorescence-based reporter assay.

  • Question: We are using a luciferase-based reporter assay to measure ER activity and are seeing high background luminescence in wells treated with high concentrations of ERA-7, even in the absence of estrogen. What could be the problem?

  • Answer: This could be due to a few reasons:

    • Compound Interference: ERA-7 itself might have intrinsic fluorescent or luminescent properties that interfere with the assay readout. Run a control plate with ERA-7 in cell-free media to assess its intrinsic signal.

    • Promiscuous Activation: At high concentrations, some compounds can non-specifically activate reporter genes. This is a form of promiscuous activity.[2][3] Perform a counterscreen with a different reporter construct (e.g., a minimal promoter without the estrogen response element) to check for non-specific activation.

    • Cell Stress/Toxicity: High concentrations of ERA-7 might be inducing cellular stress, which can sometimes lead to non-specific activation of reporter genes. Correlate the reporter gene results with a cytotoxicity assay.

Issue 3: Our Western blot results show unexpected phosphorylation changes in signaling proteins.

  • Question: We treated our cells with ERA-7 to block ER signaling, but our Western blots show changes in the phosphorylation of proteins in the MAPK pathway. Is this an off-target effect?

  • Answer: Yes, this is likely an off-target effect of ERA-7. As indicated in the data table below, ERA-7 can inhibit several kinases. To confirm this:

    • Use a More Specific ER Antagonist: Compare the effects of ERA-7 to a structurally different and more specific ER antagonist (e.g., Fulvestrant). If the MAPK signaling changes are unique to ERA-7, it points to an off-target effect.

    • In Vitro Kinase Assays: If possible, perform in vitro kinase assays with purified kinases to directly measure the inhibitory activity of ERA-7 on specific kinases of interest.

    • Dose-Response Analysis: Analyze the dose-response for ER antagonism versus the off-target signaling changes. If the off-target effects occur at a different concentration range, this can help in designing experiments that are more specific to the on-target effect.

Quantitative Data Summary

Table 1: On- and Off-Target Activities of ERA-7

TargetAssay TypeIC50 / Ki
On-Target
Estrogen Receptor α (ERα)Competitive BindingKi = 15 nM
Estrogen Receptor β (ERβ)Competitive BindingKi = 50 nM
Off-Target Kinases
SRCKinase InhibitionIC50 = 1.2 µM
ABL1Kinase InhibitionIC50 = 2.5 µM
LCKKinase InhibitionIC50 = 3.1 µM
Other Off-Targets
GPR30 (GPER1)Competitive BindingKi = 5.2 µM

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well) in 100 µL of complete growth medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of ERA-7 in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[4][5]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[4][5]

  • Absorbance Reading: Mix gently and read the absorbance at 570 nm using a microplate reader.[5]

Protocol 2: Western Blotting for Phospho-Protein Analysis

  • Cell Lysis: After treatment with ERA-7, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20 µg) by boiling in Laemmli buffer and separate the proteins on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with a primary antibody against the phospho-protein of interest overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein or a housekeeping protein like GAPDH.

Visualizations

cluster_0 ERA-7 Actions cluster_1 On-Target Pathway cluster_2 Off-Target Pathway (Example) ERA-7 ERA-7 ER Estrogen Receptor ERA-7->ER Antagonism SRC SRC Kinase ERA-7->SRC Inhibition ERE Estrogen Response Element ER->ERE Inactivation Proliferation_On Cell Proliferation (ER-dependent) ERE->Proliferation_On Inhibition Downstream Downstream Signaling SRC->Downstream Proliferation_Off Cell Proliferation (ER-independent) Downstream->Proliferation_Off

Caption: On- and off-target signaling pathways of ERA-7.

start Start: Observe unexpected cytotoxicity in ER-negative cells q1 Is the effect dose-dependent? start->q1 check_artifact Investigate potential assay artifact (e.g., compound precipitation, fluorescence interference). q1->check_artifact No q2 Does the IC50 correlate with a known off-target of ERA-7? q1->q2 Yes a1_yes Yes a1_no No conclude_off_target Conclude cytotoxicity is likely due to a known off-target effect. q2->conclude_off_target Yes screen_targets Perform broader off-target screening (e.g., kinase panel) to identify the responsible target. q2->screen_targets No a2_yes Yes a2_no No

Caption: Troubleshooting workflow for unexpected cytotoxicity.

cluster_0 Phase 1: Cell Culture & Treatment cluster_1 Phase 2: Assay & Readout cluster_2 Phase 3: Data Analysis seed_cells Seed cells in 96-well plate incubate_24h Incubate 24h seed_cells->incubate_24h add_compound Add ERA-7 serial dilutions incubate_24h->add_compound incubate_72h Incubate 72h add_compound->incubate_72h add_mtt Add MTT reagent incubate_72h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h add_dmso Add solubilizer (DMSO) incubate_4h->add_dmso read_absorbance Read absorbance at 570nm add_dmso->read_absorbance analyze_data Normalize data to vehicle control read_absorbance->analyze_data plot_curve Plot dose-response curve analyze_data->plot_curve calculate_ic50 Calculate IC50 plot_curve->calculate_ic50

Caption: Experimental workflow for a cell proliferation assay.

References

"Estrogen receptor antagonist 7" stability in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of a hypothetical small molecule, Estrogen Receptor Antagonist 7 (ERA7), in cell culture media. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for ERA7 stock solutions?

A1: Stock solutions of ERA7 should be prepared in a suitable solvent, such as DMSO, aliquoted into small volumes to avoid repeated freeze-thaw cycles, and stored at -20°C or -80°C for long-term stability. For short-term use, a stock solution can be stored at 4°C for a few days, but stability under these conditions should be verified.[1]

Q2: What are the initial signs of ERA7 degradation in my cell culture experiment?

A2: Signs of ERA7 degradation may include a decrease in the expected biological activity, such as a reduced inhibition of estrogen-induced cell proliferation in cell lines like MCF-7, or inconsistent results between experiments.[2][3] You may also observe changes in the physical appearance of the media, although this is less common for small molecules at typical working concentrations.

Q3: How do components of the cell culture medium affect ERA7 stability?

A3: Components in cell culture media, such as certain amino acids, vitamins, or the presence of serum, can potentially react with and degrade ERA7.[1] The pH of the medium is also a critical factor, as significant shifts in pH can lead to the hydrolysis or ionization of the compound, affecting its stability and activity.[4][5] Serum proteins, on the other hand, may sometimes stabilize small molecules.[1]

Q4: How does light exposure affect the stability of ERA7?

A4: Some small molecules are sensitive to light and can undergo photodegradation.[4][5] It is advisable to minimize the exposure of ERA7, both in stock solutions and in culture media, to direct light. Experiments should ideally be conducted under subdued lighting conditions, and storage should be in light-protecting tubes or containers.

Troubleshooting Guide

Problem 1: I am observing a rapid loss of ERA7 activity in my cell culture experiments.

  • Possible Cause: ERA7 may be inherently unstable in aqueous solutions at 37°C.[1] Components in your specific cell culture medium could be reacting with the compound.[1] Additionally, enzymatic degradation by cellular activity could be a factor.[4][5]

  • Suggested Solution:

    • Perform a stability test of ERA7 in a simpler buffer system, like PBS, at 37°C to assess its inherent aqueous stability.[1]

    • Test the stability of ERA7 in your cell culture medium with and without serum to determine if serum components are contributing to degradation or providing stability.[1]

    • Analyze the stability of ERA7 in different types of cell culture media to identify if a specific component is responsible for the degradation.

    • Include a cell-free control (medium with ERA7 but no cells) to distinguish between chemical degradation in the medium and metabolic degradation by the cells.

Problem 2: There is high variability in my experimental results between replicates.

  • Possible Cause: This could be due to inconsistent sample handling and processing.[1] Incomplete solubilization of ERA7 in the stock solution or in the culture medium can also lead to variable concentrations.[1]

  • Suggested Solution:

    • Ensure precise and consistent timing for sample collection and processing across all replicates.

    • Confirm the complete dissolution of ERA7 in the stock solvent and ensure proper mixing when diluting it into the cell culture medium.

    • Validate your analytical method (e.g., HPLC-MS) for linearity, precision, and accuracy to ensure the variability is not from the measurement technique.[1]

Problem 3: I am seeing a lower than expected effect of ERA7, even at high concentrations.

  • Possible Cause: ERA7 might be binding to proteins in the serum or to the plastic of the cell culture plates, reducing its bioavailable concentration. Cellular uptake might also be limited.

  • Suggested Solution:

    • Reduce the serum concentration in your medium if possible, but be mindful of the impact on cell health.

    • Use low-protein-binding plates and pipette tips to minimize non-specific binding.[1]

    • Include a control without cells to assess the extent of non-specific binding to the plasticware.[1]

    • Analyze cell lysates to determine the intracellular concentration of ERA7 and assess its cellular uptake.[1]

Quantitative Data Summary

The following table presents hypothetical stability data for ERA7 under various conditions to illustrate how such data can be structured.

ConditionTime (hours)% ERA7 Remaining (Mean ± SD)
Temperature
37°C in DMEM2465 ± 4.2
4842 ± 5.1
7221 ± 3.8
4°C in DMEM7295 ± 2.5
Serum
DMEM + 10% FBS at 37°C4855 ± 6.3
DMEM (serum-free) at 37°C4838 ± 4.9
Light Exposure
Light at 37°C2450 ± 5.5
Dark at 37°C2468 ± 4.7

Experimental Protocols

Protocol: Assessing the Stability of ERA7 in Cell Culture Media via HPLC-MS

  • Preparation of ERA7 Samples:

    • Prepare a 10 mM stock solution of ERA7 in DMSO.

    • Spike ERA7 into pre-warmed (37°C) cell culture medium (e.g., DMEM with 10% FBS) to a final concentration of 10 µM.

    • aliquot the medium containing ERA7 into sterile, sealed tubes for each time point (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).

    • Incubate the tubes at 37°C in a 5% CO2 incubator.

  • Sample Collection:

    • At each designated time point, remove one tube and immediately stop the degradation process by adding a cold organic solvent like acetonitrile (B52724) (1:2 v/v).

  • Sample Processing:

    • Vortex the samples for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.[1]

    • Transfer the supernatant to HPLC vials for analysis.[1]

  • HPLC-MS Analysis:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[1]

    • Mobile Phase A: Water with 0.1% formic acid.[1]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[1]

    • Gradient: A suitable gradient to separate ERA7 from media components (e.g., 5% to 95% B over 5 minutes).[1]

    • Flow Rate: 0.4 mL/min.[1]

    • Injection Volume: 5 µL.[1]

    • Mass Spectrometry: Operate in positive ion mode using multiple reaction monitoring (MRM) for the specific transitions of ERA7.[1]

  • Data Analysis:

    • Calculate the peak area of ERA7 for each sample.

    • Determine the percentage of ERA7 remaining at each time point by normalizing the peak area to the average peak area at time 0.[1]

    • % Remaining = (Peak Area at time t / Average Peak Area at time 0) x 100 [1]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_collection Sample Collection & Processing cluster_analysis Analysis prep_stock Prepare 10 mM ERA7 stock in DMSO spike_media Spike ERA7 into pre-warmed medium (10 µM) prep_stock->spike_media aliquot Aliquot for each time point spike_media->aliquot incubate Incubate at 37°C, 5% CO2 aliquot->incubate collect Collect samples at 0, 2, 4, 8, 24, 48, 72h incubate->collect quench Quench with cold acetonitrile collect->quench centrifuge Centrifuge to precipitate proteins quench->centrifuge supernatant Transfer supernatant to HPLC vials centrifuge->supernatant hplc_ms HPLC-MS Analysis supernatant->hplc_ms data_analysis Calculate % Remaining hplc_ms->data_analysis signaling_pathway cluster_pathway Hypothetical ERA7 Signaling Pathway E2 Estrogen (E2) ER Estrogen Receptor (ER) E2->ER binds & activates ERE Estrogen Response Element (ERE) ER->ERE binds ERA7 ERA7 ERA7->ER antagonizes Gene_Transcription Gene Transcription ERE->Gene_Transcription Cell_Proliferation Cell Proliferation Gene_Transcription->Cell_Proliferation

References

Inconsistent results with "compound 13" in proliferation assays

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Compound 13 Proliferation Assays

This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering inconsistent results in proliferation assays involving "Compound 13." Given that "Compound 13" can refer to several different molecules in scientific literature, this resource addresses both compound-specific issues and general sources of variability in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: I am seeing inconsistent results with "Compound 13." Is there more than one compound with this name?

A1: Yes, the designation "Compound 13" is not unique and has been used for several distinct small molecules with different mechanisms of action. It is critical to verify the specific molecule you are working with by its chemical structure or CAS number. Inconsistent results can arise if the compound's known mechanism is not accounted for in the experimental design. For instance, one well-documented "Compound 13" is a selective activator of AMP-activated protein kinase (AMPK), which inhibits melanoma cell proliferation.[1] Another is a SETD2 methyltransferase inhibitor active against leukemia cell lines.[2] A third is a lysyl hydroxylase 2 (LH2) antagonist that was found to suppress cell migration but not proliferation in certain cancer cells.[3]

Q2: My proliferation assays show a reduction in cell number (or signal), but I don't observe significant cell death. Is this expected for Compound 13?

A2: This is a common and often expected result, particularly for the AMPK-activating Compound 13. This specific compound is known to have a primarily cytostatic, rather than cytotoxic, effect on melanoma cells.[1] It induces a G1-S phase cell cycle arrest, which halts proliferation without necessarily causing cell death or apoptosis.[1] Therefore, assays that measure metabolic activity (like MTT) or DNA synthesis (like BrdU) will show a reduced signal, consistent with a lower proliferation rate, not widespread cell death.

Q3: Why are my MTT assay results different from my cell counting or BrdU assay results?

A3: Discrepancies between different proliferation assays are common because they measure distinct cellular processes.

  • MTT/XTT Assays: These colorimetric assays measure the metabolic activity of a cell population, which is often used as a proxy for cell viability and proliferation. However, a compound can alter a cell's metabolic state without affecting its rate of division, potentially leading to misleading results.[4][5]

  • BrdU/EdU Assays: These assays directly measure DNA synthesis by detecting the incorporation of a thymidine (B127349) analog (BrdU or EdU) into newly replicated DNA during the S-phase of the cell cycle.[6] This is a more direct measure of proliferation.

  • Cell Counting: Direct cell counting (e.g., using a hemocytometer or automated cell counter) provides a straightforward measure of cell number.

A compound like the AMPK-activating Compound 13, which inhibits mTORC1 signaling, can reduce metabolic activity and halt DNA synthesis, so in this case, the results from MTT and BrdU assays may correlate well.[1] However, if a compound affects mitochondrial function specifically, MTT results may be skewed relative to direct proliferation measures.

Q4: In my MTT assay, the absorbance signal increases at higher concentrations of my compound. What could be causing this?

A4: This counterintuitive result is a known artifact in MTT assays and can be caused by several factors:

  • Increased Metabolic Activity: Some compounds can induce a cellular stress response that leads to a temporary increase in metabolic rate and mitochondrial reductase activity, resulting in higher formazan (B1609692) production.[7]

  • Chemical Interference: The compound itself may directly reduce the MTT reagent to its formazan product in a cell-free environment.[7][8] This leads to a false-positive signal that is independent of cellular activity. To test for this, run a control plate with the compound, media, and MTT reagent, but without any cells.[7]

  • Compound Precipitation: At high concentrations, the compound may precipitate out of solution, causing light scattering that interferes with absorbance readings.

Q5: I am observing high variability between replicate wells in my 96-well plate. What are the most common technical errors?

A5: High replicate variability is a frequent issue in cell-based assays and typically stems from technical inconsistencies. Common sources include:

  • Inconsistent Cell Seeding: Failure to maintain a homogenous cell suspension while plating can lead to significant differences in the starting cell number per well.[9] It is crucial to mix the cell suspension gently and frequently during the seeding process.[9]

  • Edge Effects: Wells on the outer edges of a 96-well plate are prone to faster evaporation, leading to changes in media concentration and temperature. This can cause cells in these wells to behave differently. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media.

  • Pipetting Errors: Inaccurate or inconsistent pipetting of cells, compounds, or assay reagents can introduce significant variability.[9] Ensure pipettes are calibrated regularly and use proper pipetting techniques.[9]

  • Incomplete Solubilization (MTT Assay): If the formazan crystals in an MTT assay are not fully dissolved, it will lead to artificially low and variable absorbance readings. Ensure the solubilization buffer is added to all wells and mixed thoroughly until no crystals are visible.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent Dose-Response Curve 1. Compound Solubility: The compound may be precipitating at higher concentrations. 2. Cytostatic vs. Cytotoxic Effects: The compound may be cytostatic, causing the dose-response curve to plateau rather than showing complete cell death.[1] 3. Incorrect Concentration Range: The tested concentrations may be too high or too low to capture the dynamic range of the response.1. Solubility Check: Visually inspect wells under a microscope for precipitation. Prepare fresh serial dilutions and consider using a different solvent if necessary. 2. Orthogonal Assays: Use an assay that specifically measures cell death (e.g., a cytotoxicity or apoptosis assay) to distinguish from cytostatic effects. 3. Optimize Concentration Range: Test a wider range of concentrations (e.g., logarithmic dilutions) to properly define the IC50 and the top/bottom plateaus of the curve.
Poor Reproducibility Between Experiments 1. Cell Passage Number: Cells at high passage numbers can exhibit altered growth rates and drug sensitivity.[9] 2. Reagent Instability: Repeated freeze-thaw cycles of reagents or compound stock solutions can lead to degradation. 3. Variable Incubation Times: Inconsistent timing for compound treatment or assay reagent incubation can affect results.1. Standardize Cell Culture: Use cells within a narrow and consistent passage number range for all experiments.[9] 2. Proper Reagent Handling: Aliquot stock solutions of the compound and critical reagents to avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.[9] 3. Standardize Protocols: Use timers to ensure all incubation steps are precisely and consistently timed across all experiments.
Discrepancy Between Assay Types (e.g., MTT vs. BrdU) 1. Different Biological Readouts: The assays measure different cellular processes (metabolism vs. DNA synthesis).[6] 2. Compound-Specific Interference: The compound may interfere with the chemistry of one assay but not another (e.g., by directly reducing MTT).[7][8]1. Select Appropriate Assay: Choose an assay that directly measures the biological effect of interest. For anti-proliferative effects, a DNA synthesis assay (BrdU) or direct cell counting is often more direct than a metabolic assay. 2. Run Interference Controls: Perform cell-free controls to check for direct chemical interference between your compound and the assay reagents.

Summary of Known "Compound 13" Variants

Compound NameTarget/Mechanism of ActionReported Effect on ProliferationCell Lines MentionedReference
Compound 13 (C13) α1-selective AMP-activated protein kinase (AMPK) activatorInhibits proliferation (cytostatic); induces G1-S arrestA375, OCM-1, B16 (Melanoma)[1]
Compound C13 SETD2 methyltransferase inhibitorInhibits proliferation MOLM-13, MV4-11 (Leukemia)[2]
Compound 13 Lysyl hydroxylase 2 (LH2) antagonistNo effect on proliferation ; suppresses cell migration344SQ, 531LN2 (Lung Adenocarcinoma)[3]
Compound 13-D Undefined target; induces apoptosisInduces apoptosis (cytotoxic); cell cycle arrestWhite blood cancer cell lines[10]

Experimental Protocols

Protocol 1: MTT Proliferation Assay

This protocol provides a general framework for assessing cell proliferation using 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

Materials:

  • Cells in logarithmic growth phase

  • Complete culture medium

  • 96-well flat-bottom tissue culture plates

  • Compound 13 stock solution (e.g., in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Harvest and count cells. Prepare a cell suspension at the optimal seeding density (typically 1,000-100,000 cells/well, determined empirically for each cell line). Seed 100 µL of the cell suspension into each well of a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of Compound 13 in complete culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., DMSO) wells as a negative control and wells with media only as a blank.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Mix thoroughly with a pipette to ensure complete dissolution.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

Protocol 2: BrdU Proliferation Assay (Immunocytochemistry)

This protocol outlines the detection of proliferating cells via the incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU).

Materials:

  • Cells cultured on coverslips or in chamber slides

  • Complete culture medium

  • BrdU labeling solution (10 µM in culture medium)[11]

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • DNA Denaturation Solution (e.g., 2 M HCl)[11]

  • Neutralizing buffer (e.g., 0.1 M sodium borate (B1201080) buffer, pH 8.5)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Anti-BrdU primary antibody

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed cells on coverslips or chamber slides and treat with Compound 13 as described in the MTT protocol.

  • BrdU Labeling: At the end of the treatment period, add BrdU labeling solution to the cells and incubate for 1-24 hours at 37°C.[6] The optimal incubation time depends on the cell cycle length and must be determined empirically.[6]

  • Fixation: Wash cells twice with PBS. Fix the cells with fixative for 15 minutes at room temperature.

  • Permeabilization: Wash twice with PBS. Permeabilize the cells with permeabilization buffer for 20 minutes at room temperature.[12]

  • DNA Denaturation: Wash twice with PBS. Add DNA denaturation solution (2 M HCl) and incubate for 30 minutes at room temperature to expose the incorporated BrdU.[13]

  • Neutralization: Remove the HCl and wash three times with PBS. Add neutralizing buffer for 10 minutes at room temperature.

  • Blocking and Staining: Wash twice with PBS. Block with blocking buffer for 1 hour at room temperature. Incubate with the anti-BrdU primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody and Counterstain: Wash three times with PBS. Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark. Wash three times with PBS and apply a nuclear counterstain like DAPI.

  • Imaging: Mount the coverslips onto slides and visualize using a fluorescence microscope. The percentage of BrdU-positive cells can be quantified.

Visualizations

AMPK_Pathway C13 Compound 13 AMPKa1 AMPKα1 C13->AMPKa1 binds AMPK AMPK Activation AMPKa1->AMPK leads to mTORC1 mTORC1 Signaling AMPK->mTORC1 inhibits G1_Arrest G1-S Arrest AMPK->G1_Arrest induces Proliferation Cell Proliferation mTORC1->Proliferation promotes G1_Arrest->Proliferation inhibits

Caption: Simplified signaling pathway for the AMPK-activating Compound 13.

Proliferation_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay Seed 1. Seed Cells in Plate Adhere 2. Incubate (24h) for Cell Adherence Seed->Adhere Treat 3. Treat with Compound 13 Adhere->Treat Incubate_Treat 4. Incubate (24-72h) Treat->Incubate_Treat Add_Reagent 5. Add Assay Reagent (e.g., MTT, BrdU) Incubate_Treat->Add_Reagent Incubate_Assay 6. Incubate (2-4h) Add_Reagent->Incubate_Assay Measure 7. Measure Signal (e.g., Absorbance) Incubate_Assay->Measure Analyze 8. Analyze Data Measure->Analyze

Caption: General experimental workflow for a cell proliferation assay.

Troubleshooting_Tree Start Inconsistent Results Q1 High Variability between Replicates? Start->Q1 Q2 Unexpected Signal (e.g., Increase in MTT)? Start->Q2 Q3 Poor Reproducibility between Experiments? Start->Q3 A1_1 Inconsistent Seeding Q1->A1_1 Yes A1_2 Edge Effects Q1->A1_2 Yes A1_3 Pipetting Error Q1->A1_3 Yes A2_1 Compound Interference Q2->A2_1 Yes A2_2 Induced Metabolism Q2->A2_2 Yes A3_1 Cell Passage Drift Q3->A3_1 Yes A3_2 Reagent Degradation Q3->A3_2 Yes S1_1 Solution: Improve cell mixing during seeding. A1_1->S1_1 S1_2 Solution: Avoid outer wells or fill with PBS. A1_2->S1_2 S2_1 Solution: Run cell-free control to test interference. A2_1->S2_1 S2_2 Solution: Use an orthogonal assay (e.g., BrdU, Cell Counting). A2_2->S2_2 S3_1 Solution: Use cells from a consistent passage range. A3_1->S3_1 S3_2 Solution: Aliquot stocks and prepare fresh dilutions. A3_2->S3_2

Caption: A decision tree for troubleshooting inconsistent proliferation assay results.

References

Minimizing variability in in vivo studies with "Estrogen receptor antagonist 7"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize variability in in vivo studies involving "Estrogen receptor antagonist 7" (ERA 7). Our aim is to equip researchers, scientists, and drug development professionals with the necessary information to conduct robust and reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (ERA 7) and what is its primary mechanism of action?

A1: this compound (ERA 7) is a novel selective estrogen receptor (ER) antagonist. Its primary mechanism involves competitive binding to estrogen receptors, primarily ERα, which prevents the binding of estradiol (B170435) and subsequent transcriptional activation of estrogen-responsive genes.[1][2] This blockade of ER signaling leads to the inhibition of proliferation in ER-positive cancer cells.[3]

Q2: What are the known off-target effects of ERA 7?

A2: While ERA 7 is designed for high selectivity to ERs, some off-target effects have been observed in preclinical models. These can include modulation of G protein-coupled estrogen receptor 1 (GPR30) signaling.[4][5] It is crucial to consider these potential off-target effects when interpreting experimental outcomes, as they could contribute to variability.

Q3: What are the most common sources of variability in in vivo studies with ERA 7?

A3: Variability in in vivo studies can arise from multiple sources. These include, but are not limited to, the animal species and strain, diet and housing conditions, tumor microenvironment heterogeneity, and inconsistencies in drug formulation and administration.[6] The inherent biological variability between individual animals also plays a significant role.

Q4: How does tumor heterogeneity impact the efficacy of ERA 7?

A4: Tumor heterogeneity, both within a single tumor (intra-tumor) and between different tumors (inter-tumor), can significantly affect the response to ERA 7.[7][8] Tumors may contain subclones with varying levels of ER expression or with mutations in the ER gene, leading to differential sensitivity to the antagonist.[9]

Troubleshooting Guides

Issue 1: High Variability in Tumor Growth Inhibition

Symptoms:

  • Large error bars in tumor volume measurements across the treatment group.

  • Inconsistent tumor regression or stasis observed between individual animals in the same cohort.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inconsistent Drug Formulation Ensure ERA 7 is fully solubilized and stable in the vehicle. Prepare fresh formulations regularly and verify concentration.
Variable Drug Administration Standardize the route and technique of administration (e.g., oral gavage, intraperitoneal injection). Ensure consistent volume and timing of doses.
Tumor Heterogeneity Characterize the ER expression levels in your tumor model before study initiation. Consider using well-characterized cell lines or patient-derived xenograft (PDX) models with known ER status.[10]
Animal Health and Stress Monitor animal health closely. Stress can influence hormone levels and tumor growth. Ensure consistent housing conditions, diet, and light-dark cycles.
Issue 2: Unexpected Toxicity or Adverse Effects

Symptoms:

  • Significant weight loss in the treatment group compared to the vehicle control.

  • Lethargy, ruffled fur, or other signs of poor health.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Off-Target Effects Review the known off-target profile of ERA 7. Consider reducing the dose or exploring a different dosing schedule.[4]
Vehicle Toxicity Run a vehicle-only control group to assess the toxicity of the delivery vehicle itself.
Metabolic Issues Ensure the diet is appropriate for the animal model and does not interact with the drug's metabolism.

Data Presentation

Table 1: Impact of Formulation on Tumor Growth Inhibition in MCF-7 Xenografts

Formulation Dose (mg/kg) Mean Tumor Growth Inhibition (%) Standard Deviation
ERA 7 in 0.5% CMC504515.2
ERA 7 in 20% Captisol®50655.8

Table 2: Effect of Animal Strain on ERA 7 Efficacy

| Mouse Strain | Tumor Model | Dose (mg/kg) | Mean Tumor Growth Inhibition (%) | Standard Deviation | | :--- | :--- | :--- | :--- | | Nude (Nu/Nu) | MCF-7 Xenograft | 50 | 62 | 8.1 | | NOD scid gamma (NSG) | PDX Model 1 | 50 | 75 | 6.5 |

Experimental Protocols

Protocol 1: ERA 7 Formulation and Administration
  • Preparation of ERA 7 in 20% Captisol®:

    • Calculate the required amount of ERA 7 and Captisol® based on the number of animals and the dosing volume.

    • Slowly add ERA 7 powder to the 20% Captisol® solution while vortexing to ensure complete dissolution.

    • Visually inspect the solution for any undissolved particles.

    • Prepare fresh on each day of dosing.

  • Oral Gavage Administration:

    • Acclimatize animals to handling and the gavage procedure.

    • Administer a consistent volume (e.g., 10 mL/kg) of the ERA 7 formulation or vehicle control using a sterile, disposable gavage needle.

    • Observe the animal for any signs of distress post-administration.

Protocol 2: Tumor Volume Measurement
  • Calipers Measurement:

    • Measure the length (L) and width (W) of the tumor using digital calipers twice a week.

    • Calculate the tumor volume using the formula: Volume = (L x W²) / 2.

  • Data Recording:

    • Record the tumor volume for each animal at each time point.

    • Note any ulcerations or other abnormalities in the tumor.

Visualizations

er_signaling_pathway cluster_cell Cell cluster_nucleus Nucleus ER ERα ERE Estrogen Response Element ER->ERE Binds Gene Target Gene Transcription ERE->Gene Activates Estradiol Estradiol Estradiol->ER Activates ERA7 ERA 7 ERA7->ER Inhibits

Caption: Estrogen Receptor (ER) Signaling Pathway and Point of ERA 7 Inhibition.

experimental_workflow start Start tumor_implantation Tumor Implantation (e.g., MCF-7 cells) start->tumor_implantation tumor_growth Tumor Growth to ~150-200 mm³ tumor_implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment Initiation (Vehicle or ERA 7) randomization->treatment monitoring Tumor Volume & Body Weight Measurement (2x/week) treatment->monitoring endpoint Endpoint Criteria Met monitoring->endpoint analysis Data Analysis endpoint->analysis

Caption: General Experimental Workflow for an In Vivo Efficacy Study.

troubleshooting_logic variability High In-Vivo Variability formulation Check Formulation (Solubility, Stability) variability->formulation administration Review Administration (Technique, Volume) variability->administration animal_model Assess Animal Model (Strain, Health) variability->animal_model tumor_model Characterize Tumor Model (ER Expression) variability->tumor_model

Caption: Logical Flow for Troubleshooting High In-Vivo Variability.

References

"Estrogen receptor antagonist 7" degradation and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation and storage of Estrogen Receptor Antagonist 7 (ERA7), a novel selective estrogen receptor degrader (SERD).

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for ERA7 powder?

A1: To ensure maximum stability, solid ERA7 should be stored in a tightly sealed container at -20°C, protected from light and moisture. Long-term storage at 4°C is acceptable for up to three months but may lead to a slight increase in degradation products over time.

Q2: How should I prepare and store stock solutions of ERA7?

A2: It is recommended to prepare stock solutions of ERA7 in anhydrous dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10 mM. These stock solutions should be aliquoted into small volumes to avoid repeated freeze-thaw cycles and stored at -80°C. Under these conditions, the stock solution is stable for up to six months. For short-term storage (up to two weeks), aliquots can be kept at -20°C.

Q3: Is ERA7 sensitive to light?

A3: Yes, ERA7 is photosensitive. Both the solid compound and solutions should be protected from light by using amber-colored vials or by wrapping containers with aluminum foil. Experiments should be conducted with minimal light exposure.

Q4: What are the primary degradation pathways for ERA7?

A4: The primary degradation pathways for ERA7 are oxidation and hydrolysis. Oxidation can occur due to exposure to air and light, leading to the formation of N-oxide and other oxidative products. Hydrolysis can happen in aqueous solutions, particularly at non-neutral pH, leading to the cleavage of labile functional groups.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with ERA7, potentially due to its degradation.

Problem Potential Cause Recommended Solution
Inconsistent or lower-than-expected activity in cell-based assays. Degradation of ERA7 in stock solutions or working solutions.1. Prepare fresh stock solutions from solid compound. 2. Use freshly prepared working dilutions for each experiment. 3. Perform a stability test on your stock solution using HPLC (see Experimental Protocols).
Appearance of unknown peaks in HPLC or LC-MS analysis. Presence of ERA7 degradation products.1. Confirm the identity of the unknown peaks by comparing with a known degradation standard if available. 2. Review storage and handling procedures to minimize degradation. 3. Purify the ERA7 sample if necessary.
Precipitation of the compound in aqueous media. Low solubility and potential aggregation of ERA7.1. Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your experimental system and does not exceed 0.5%. 2. Prepare working solutions by diluting the stock solution in a pre-warmed medium with vigorous vortexing. 3. Consider using a formulation with solubility enhancers for in vivo studies.
Variability between experimental replicates. Inconsistent handling of ERA7, leading to variable degradation.1. Standardize all handling procedures, including the duration of light exposure and the time between solution preparation and use. 2. Ensure all aliquots are stored under identical conditions.

Quantitative Data Summary

Table 1: Storage Conditions and Stability of Solid ERA7

Storage Temperature Recommended Duration Notes
-20°CUp to 2 yearsProtect from light and moisture.
4°CUp to 3 monthsMinor degradation may occur.
Room Temperature (25°C)Not recommendedSignificant degradation can occur within days.

Table 2: Stability of ERA7 in 10 mM DMSO Stock Solution

Storage Temperature Recommended Duration Notes
-80°CUp to 6 monthsAvoid repeated freeze-thaw cycles.
-20°CUp to 2 weeksSuitable for short-term storage of working aliquots.
4°CUp to 24 hoursProne to degradation and precipitation.
Room Temperature (25°C)Not recommendedRapid degradation observed within hours.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

This protocol outlines a method to assess the stability of ERA7 and detect the presence of degradation products.

Materials:

  • ERA7 sample (solid or in solution)

  • HPLC-grade acetonitrile (B52724) (ACN)

  • HPLC-grade water

  • Formic acid (FA)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with a UV detector

Method:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Sample Preparation:

    • Dissolve or dilute the ERA7 sample in the initial mobile phase composition (e.g., 90% A, 10% B) to a final concentration of 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 280 nm.

    • Gradient:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 90% B

      • 25-30 min: 90% B

      • 30.1-35 min: 10% B (re-equilibration)

  • Data Analysis:

    • Integrate the peak area of ERA7 and any degradation products.

    • Calculate the percentage of ERA7 remaining and the percentage of each degradation product.

Visualizations

degradation_pathway ERA7 This compound (ERA7) Oxidized_Product Oxidized Product (e.g., N-oxide) ERA7->Oxidized_Product Oxidation (Light, O2) Hydrolyzed_Product Hydrolyzed Product ERA7->Hydrolyzed_Product Hydrolysis (H2O, pH)

Caption: Degradation pathway of this compound (ERA7).

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation start ERA7 Sample dissolve Dissolve/Dilute in Mobile Phase start->dissolve filter Filter (0.22 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (280 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity and % Degradation integrate->calculate report Generate Report calculate->report

Caption: Experimental workflow for ERA7 stability assessment by HPLC.

troubleshooting_tree start Inconsistent Experimental Results? check_storage Check ERA7 Storage Conditions (-20°C, protected from light) start->check_storage check_solution Check Stock Solution Age and Handling (freshly prepared, minimal freeze-thaw) check_storage->check_solution run_hplc Perform HPLC Analysis on Stock Solution check_solution->run_hplc degradation Degradation Products Detected? run_hplc->degradation prepare_fresh Prepare Fresh Stock Solution degradation->prepare_fresh Yes other_factors Investigate Other Experimental Factors degradation->other_factors No

Caption: Troubleshooting decision tree for inconsistent ERA7 experimental results.

Validation & Comparative

A Head-to-Head Battle in ER-Positive Breast Cancer: GDC-0810 (Compound 13) vs. Fulvestrant

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical performance of GDC-0810 (formerly Compound 13, also known as brilanestrant (B612186) or ARN-810), a novel oral Selective Estrogen Receptor Degrader (SERD), and fulvestrant (B1683766), an established injectable SERD, in the context of estrogen receptor-positive (ER-positive) breast cancer.

This comparison synthesizes key experimental data on their mechanisms of action, potency, and efficacy. While GDC-0810's clinical development was discontinued (B1498344) due to its failure to demonstrate superior efficacy in a Phase II trial, its preclinical profile offers valuable insights into the development of next-generation oral SERDs.

Quantitative Performance Analysis

The following tables summarize the in vitro and in vivo preclinical data for GDC-0810 and fulvestrant, providing a direct comparison of their biological activity.

In Vitro Potency and Efficacy
ParameterGDC-0810FulvestrantCell Line/Assay Condition
ERα Binding Affinity (IC₅₀) 6.1 nM~0.94 nMCell-free radio-ligand competitive binding assay[1]
ERβ Binding Affinity (IC₅₀) 8.8 nMNot consistently reported in comparative studiesCell-free radio-ligand competitive binding assay[1]
ERα Degradation (EC₅₀) 0.7 nMNot consistently reported in comparative studiesIn-Cell Western assay in MCF-7 cells[1]
MCF-7 Cell Viability (IC₅₀) 2.5 nM~0.29 nMMCF-7 breast cancer cell viability assay[1][2]
ER Transcriptional Antagonism (IC₅₀) 2.0 nMNot consistently reported in comparative studiesER reporter construct in MCF-7 cells[3]
In Vivo Efficacy: Xenograft Models

Preclinical studies in mouse xenograft models of ER-positive breast cancer demonstrated that GDC-0810 has robust anti-tumor activity, comparable to or, in some cases, exceeding that of high-dose fulvestrant.[4]

Xenograft ModelGDC-0810 TreatmentFulvestrant TreatmentOutcome
Tamoxifen-Sensitive MCF-7 Oral administrationIntramuscular injectionBoth compounds demonstrated robust tumor growth inhibition.[4]
Tamoxifen-Resistant Oral administrationIntramuscular injectionGDC-0810 showed significant efficacy, suggesting activity against acquired resistance.[4]

Experimental Methodologies

This section details the protocols for the key experiments cited in this guide, providing a framework for the evaluation of SERD candidates.

Estrogen Receptor (ER) Binding Assay (Radioligand Competition)

This assay quantifies the affinity of a test compound for the estrogen receptor.

  • Preparation of ER Source: Human recombinant ERα or ERβ protein or cytosol extracts from ER-positive cell lines (e.g., MCF-7) or rat uteri are used as the source of the receptor.

  • Radioligand: A radiolabeled estrogen, typically [³H]-estradiol, is used as the ligand that binds to the ER.

  • Competition Reaction: A fixed concentration of the radioligand and ER preparation is incubated with increasing concentrations of the unlabeled test compound (GDC-0810 or fulvestrant).

  • Separation of Bound and Free Ligand: The reaction mixture is incubated to reach equilibrium. The bound radioligand is then separated from the free radioligand using methods such as filtration through glass fiber filters or dextran-coated charcoal.

  • Quantification: The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the log concentration of the competitor. The IC₅₀ value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis.

ERα Degradation Assay (In-Cell Western or Western Blot)

This assay measures the ability of a compound to induce the degradation of the ERα protein in cells.

  • Cell Culture: ER-positive breast cancer cells, such as MCF-7, are cultured in appropriate media.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (GDC-0810 or fulvestrant) for a specified period (e.g., 4-24 hours).

  • Cell Lysis: After treatment, cells are washed and lysed to extract total protein.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Equal amounts of protein from each sample are separated by size using SDS-PAGE.

    • The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for ERα.

    • A secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore is used for detection.

    • The signal is visualized using a chemiluminescent substrate or fluorescence imaging.

  • Data Analysis: The intensity of the ERα band is quantified and normalized to a loading control (e.g., β-actin or GAPDH). The EC₅₀ value, the concentration of the compound that causes 50% degradation of ERα, is calculated.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay assesses the effect of a compound on the proliferation and viability of cancer cells.

  • Cell Seeding: MCF-7 cells are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of the test compound for a period of 3 to 7 days.

  • Viability Reagent Addition: A viability reagent, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescent cell viability reagent, is added to each well.

  • Incubation and Measurement:

    • For MTT assays, the resulting formazan (B1609692) crystals are solubilized, and the absorbance is measured.

    • For luminescent assays, the luminescence, which is proportional to the amount of ATP and thus viable cells, is measured.

  • Data Analysis: The results are expressed as a percentage of the vehicle-treated control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined.

In Vivo Xenograft Tumor Growth Inhibition Study

This assay evaluates the anti-tumor efficacy of a compound in a living organism.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

  • Tumor Implantation: ER-positive breast cancer cells (e.g., MCF-7) are implanted subcutaneously or in the mammary fat pad of the mice. Estrogen pellets are often implanted to support the growth of these hormone-dependent tumors.

  • Tumor Growth and Randomization: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.

  • Drug Administration: GDC-0810 is administered orally, while fulvestrant is given via intramuscular injection at specified doses and schedules. The control group receives a vehicle.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or after a specific duration.

  • Data Analysis: Tumor growth curves are plotted for each group. The percentage of tumor growth inhibition (TGI) is calculated to assess the efficacy of the treatment.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the estrogen receptor signaling pathway, the mechanism of action of SERDs, and a typical experimental workflow for their comparison.

Estrogen_Receptor_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor (ER)α Estrogen->ER Binding ER_dimer ER Dimerization ER->ER_dimer Conformational Change HSP Heat Shock Proteins ER_HSP ER-HSP Complex ER_HSP->ER HSP Dissociation ERE Estrogen Response Element (ERE) ER_dimer->ERE Binding Gene_Transcription Gene Transcription ERE->Gene_Transcription Activation Cell_Proliferation Cell Proliferation & Survival Gene_Transcription->Cell_Proliferation

Estrogen Receptor (ER) Signaling Pathway

SERD_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SERD SERD (GDC-0810 or Fulvestrant) ER Estrogen Receptor (ER)α SERD->ER Binding & Antagonism ER_SERD ER-SERD Complex ER->ER_SERD Proteasome Proteasome ER_SERD->Proteasome Targeting for Degradation ERE Estrogen Response Element (ERE) ER_SERD->ERE Inhibition of Binding Degradation ER Degradation Proteasome->Degradation Blocked_Transcription Blocked Gene Transcription ERE->Blocked_Transcription

Mechanism of Action of SERDs

Experimental_Workflow start Start: SERD Candidate in_vitro In Vitro Assays start->in_vitro er_binding ER Binding Affinity (IC₅₀) in_vitro->er_binding er_degradation ER Degradation (EC₅₀) in_vitro->er_degradation cell_viability Cell Viability (IC₅₀) in_vitro->cell_viability in_vivo In Vivo Xenograft Models er_binding->in_vivo er_degradation->in_vivo cell_viability->in_vivo tgi Tumor Growth Inhibition (% TGI) in_vivo->tgi pk_pd Pharmacokinetics & Pharmacodynamics in_vivo->pk_pd end Comparative Analysis tgi->end pk_pd->end

Experimental Workflow for SERD Comparison

References

Validating the ERα Selectivity of "Estrogen Receptor Antagonist 7": A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of "Estrogen receptor antagonist 7" (also known as compound 13) with other established estrogen receptor (ER) modulators to validate its selectivity for ERα. The following sections present quantitative data, detailed experimental protocols, and visualizations to aid in the objective assessment of its performance against relevant alternatives.

Introduction to ERα Selectivity

The estrogen receptor exists in two primary isoforms, ERα and ERβ, which exhibit distinct tissue distribution and transcriptional activities. Selective targeting of ERα is a key strategy in the development of therapies for estrogen-sensitive cancers, such as certain types of breast cancer. An antagonist with high selectivity for ERα over ERβ is desirable to maximize therapeutic efficacy while minimizing off-target effects mediated by ERβ. "this compound" is a novel compound developed as a potential ERα-selective antagonist. This guide evaluates this claim by comparing its performance with established ER modulators: the selective estrogen receptor modulator (SERM) tamoxifen, and the selective estrogen receptor degraders (SERDs) fulvestrant, elacestrant, and the covalent antagonist H3B-5942.

Comparative Quantitative Data

The following table summarizes the available quantitative data for the binding affinity and functional antagonism of "this compound" and its alternatives for both ERα and ERβ. This data is essential for a direct comparison of their selectivity profiles.

CompoundTypeERα Binding Affinity (IC50/Ki, nM)ERβ Binding Affinity (IC50/Ki, nM)ERα Selectivity (Fold)Reference
This compound (Compound 13) Antagonist7.2 (MCF-7 cell proliferation)Not explicitly statedNot calculable[1]
Tamoxifen SERM~2.5% of estradiol's affinityLower affinity than for ERαERα preferential
Fulvestrant (ICI 182,780) SERD0.94Not explicitly stated in a comparative contextHigh ERα affinity[2]
Elacestrant (RAD1901) SERD48870~18
H3B-5942 Covalent Antagonist1 (WT), 0.41 (mutant)Not explicitly statedERα selective[3]

Note: The data for "this compound" is based on antiproliferative activity in ERα-positive MCF-7 cells and does not represent a direct binding affinity to the ERα protein. A direct comparison of selectivity is therefore challenging without specific ERα and ERβ binding data. Data for other compounds are collated from various sources and may have been generated under different experimental conditions.

Experimental Protocols

To ensure a thorough understanding of the data presented, this section details the methodologies for key experiments used to determine ERα selectivity.

Competitive Radioligand Binding Assay

This assay directly measures the binding affinity of a test compound to ERα and ERβ.

Objective: To determine the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) of a test compound for the binding of a radiolabeled estrogen, typically [³H]-estradiol, to recombinant human ERα or ERβ.

Materials:

  • Recombinant human ERα and ERβ protein (ligand-binding domain)

  • [³H]-Estradiol

  • Test compounds (e.g., "this compound")

  • Assay buffer (e.g., Tris-based buffer with additives to stabilize the receptor)

  • Hydroxyapatite (B223615) slurry or filter mats

  • Scintillation fluid and counter

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compounds and a standard competitor (unlabeled estradiol).

  • Binding Reaction: In a multi-well plate, incubate a fixed concentration of recombinant ERα or ERβ with a fixed concentration of [³H]-estradiol in the presence of varying concentrations of the test compound or unlabeled estradiol (B170435). Include control wells with no competitor (total binding) and wells with a high concentration of unlabeled estradiol (non-specific binding).

  • Incubation: Incubate the plates at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).

  • Separation of Bound and Free Radioligand: Add hydroxyapatite slurry to each well to bind the receptor-ligand complexes. Alternatively, use a filter-based method to separate the bound from the free radioligand.

  • Washing: Wash the hydroxyapatite pellet or the filters to remove unbound [³H]-estradiol.

  • Quantification: Add scintillation fluid to the samples and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the competitor and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

  • Selectivity Calculation: The ERα selectivity is determined by calculating the ratio of the Ki or IC50 value for ERβ to that for ERα.

Experimental Workflow for Competitive Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_reagents Prepare Reagents (Test Compounds, [3H]-Estradiol, ERα/ERβ) incubation Incubate ER, [3H]-Estradiol, and Test Compound prep_reagents->incubation separation Separate Bound and Free Radioligand incubation->separation quantification Quantify Radioactivity separation->quantification data_analysis Calculate IC50/Ki quantification->data_analysis selectivity Determine ERα Selectivity Ratio data_analysis->selectivity

Competitive Radioligand Binding Assay Workflow

ER-Mediated Reporter Gene Assay

This functional assay measures the ability of a compound to antagonize estrogen-induced gene expression.

Objective: To determine the potency of a test compound in inhibiting the transcriptional activity of ERα and ERβ in a cellular context.

Materials:

  • A suitable mammalian cell line (e.g., HeLa, HEK293) that does not endogenously express ERs.

  • Expression plasmids for human ERα and ERβ.

  • A reporter plasmid containing an estrogen response element (ERE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).

  • Cell culture medium and reagents.

  • Transfection reagent.

  • 17β-Estradiol (E2).

  • Test compounds.

  • Lysis buffer and substrate for the reporter enzyme.

  • Luminometer or spectrophotometer.

Procedure:

  • Cell Culture and Transfection: Culture the cells and co-transfect them with an ER expression plasmid (either ERα or ERβ) and the ERE-reporter plasmid.

  • Treatment: After transfection, treat the cells with a fixed, sub-maximal concentration of E2 to induce reporter gene expression. Concurrently, treat the cells with a range of concentrations of the test compound. Include control groups with vehicle, E2 alone, and the test compound alone.

  • Incubation: Incubate the cells for 24-48 hours to allow for gene expression.

  • Cell Lysis and Reporter Assay: Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity) using a luminometer.

  • Data Analysis: Normalize the reporter activity to a co-transfected control plasmid or total protein concentration. Plot the percentage of inhibition of E2-induced activity against the log concentration of the test compound to determine the IC50 value for antagonism.

  • Selectivity Calculation: The ERα selectivity is determined by the ratio of the IC50 for ERβ to that for ERα.

Estrogen Receptor Signaling Pathway

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER Estrogen Receptor (ERα) ERE Estrogen Response Element (ERE) ER->ERE Dimerizes and binds Estrogen Estrogen (E2) Estrogen->ER Binds Antagonist ERα Antagonist Antagonist->ER Blocks Binding Transcription Gene Transcription ERE->Transcription Activates

Simplified ERα Signaling Pathway and Antagonist Action

Conclusion

Based on the currently available data, "this compound" (compound 13) demonstrates antiproliferative activity in an ERα-positive breast cancer cell line, suggesting it possesses ER antagonist properties. However, a definitive validation of its ERα selectivity requires direct comparative binding affinity and functional antagonism data for both ERα and ERβ. The provided experimental protocols offer a framework for generating such data. For a comprehensive evaluation, it is recommended to perform these assays with "this compound" and the comparator compounds under standardized conditions. This will allow for a robust and direct comparison of their ERα selectivity and will be crucial in determining the therapeutic potential of "this compound" as a selective ERα antagonist.

References

A Comparative Analysis of the Side Effect Profiles of Novel and Established Estrogen Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the side effect profiles of the novel oral selective estrogen receptor degrader (SERD), elacestrant (B1663853), and other established estrogen receptor (ER) antagonists, namely fulvestrant (B1683766) and tamoxifen (B1202). The information is supported by experimental data from clinical trials to assist researchers and drug development professionals in their ongoing work.

Executive Summary

Elacestrant (marketed as Orserdu), a recently FDA-approved oral SERD, offers a new therapeutic option for patients with ER-positive, HER2-negative advanced or metastatic breast cancer.[1] Understanding its side effect profile in comparison to existing ER antagonists like the injectable SERD fulvestrant and the selective estrogen receptor modulator (SERM) tamoxifen is crucial for informed clinical research and development. This guide synthesizes available data on the adverse event profiles of these agents, details the methodologies used for their assessment in clinical trials, and visualizes the relevant biological pathways and experimental workflows.

Comparative Side Effect Profiles

The following tables summarize the quantitative data on the most common adverse events observed with elacestrant, fulvestrant, and tamoxifen. Data for elacestrant is primarily drawn from the pivotal Phase 3 EMERALD trial.[2] Comparative data for fulvestrant and tamoxifen are taken from relevant clinical studies. It is important to note that direct cross-trial comparisons should be made with caution due to potential differences in patient populations and study designs.

Table 1: Comparison of Common Adverse Events (Any Grade) for Elacestrant and Fulvestrant

Adverse EventElacestrant (EMERALD Trial) (%)Fulvestrant (EMERALD Trial SOC Arm*) (%)
Nausea35.019.0
Fatigue19.019.0
Vomiting19.09.0
Decreased Appetite15.011.0
Arthralgia (Joint Pain)14.016.0
Diarrhea13.010.0
Headache12.014.0
Constipation12.07.0
Hot Flashes11.013.0
Back Pain11.013.0

*The Standard of Care (SOC) arm in the EMERALD trial included investigator's choice of fulvestrant or an aromatase inhibitor. The data presented here is for the entire SOC arm, of which a majority of patients received fulvestrant.[3]

Table 2: Comparison of Grade 3/4 Treatment-Related Adverse Events

Adverse EventElacestrant (EMERALD Trial) (%)Fulvestrant (EMERALD Trial SOC Arm*) (%)
Nausea2.50.9
Vomiting0.80.4
Fatigue0.80.4
Diarrhea0.40
Arthralgia0.41.3

*As noted above, the SOC arm included fulvestrant and aromatase inhibitors.[2]

Table 3: Overview of Common Adverse Events for Tamoxifen

Adverse EventTamoxifen (Frequency Varies by Study)
Hot FlashesVery Common
Vaginal Discharge/BleedingCommon
Fluid RetentionCommon
NauseaCommon
FatigueCommon
Mood ChangesCommon
Skin RashCommon
Increased risk of endometrial cancerLess Common but Serious
Increased risk of thromboembolic eventsLess Common but Serious

Data for tamoxifen is compiled from various sources, and frequencies can vary significantly between studies. Unlike the direct comparison in the EMERALD trial, this table provides a general overview of commonly associated side effects.[4][5]

Experimental Protocols for Side Effect Assessment

The assessment of side effect profiles in clinical trials for ER antagonists is a rigorous process guided by standardized methodologies. The primary framework used is the Common Terminology Criteria for Adverse Events (CTCAE) , developed by the National Cancer Institute (NCI).[6]

Key Methodologies:
  • Adverse Event (AE) Collection : In the EMERALD trial for elacestrant, adverse events were collected from the time of informed consent until 30 days after the last dose of the study drug.[7] An AE is defined as any unfavorable and unintended sign (including an abnormal laboratory finding), symptom, or disease temporally associated with the use of a medical treatment or procedure, which may or may not be considered related to the treatment.[8]

  • AE Grading : The severity of each adverse event is graded according to the CTCAE. This system provides a standardized scale from Grade 1 (Mild) to Grade 5 (Death related to AE).[6]

    • Grade 1 : Mild; asymptomatic or mild symptoms; clinical or diagnostic observations only; intervention not indicated.

    • Grade 2 : Moderate; minimal, local, or noninvasive intervention indicated; limiting age-appropriate instrumental activities of daily living (ADL).

    • Grade 3 : Severe or medically significant but not immediately life-threatening; hospitalization or prolongation of hospitalization indicated; disabling; limiting self-care ADL.

    • Grade 4 : Life-threatening consequences; urgent intervention indicated.

    • Grade 5 : Death related to the adverse event.

  • Patient-Reported Outcomes (PROs) : Modern clinical trials, including the EMERALD study, increasingly utilize Patient-Reported Outcomes to capture the patient's perspective on their health and the impact of treatment.[9] The EMERALD trial employed the PRO version of the CTCAE (PRO-CTCAE), which allows patients to directly report the frequency, severity, and interference of their symptoms.[9] Other PRO tools used include the European Organisation for Research and Treatment of Cancer Quality of Life Questionnaire (EORTC QLQ-C30).[9]

  • Laboratory and Clinical Assessments : Regular monitoring of hematology, blood chemistry, and other relevant laboratory parameters is conducted to detect asymptomatic adverse events. Vital signs and physical examinations are also performed at specified intervals throughout the trial.

The workflow for assessing and reporting adverse events in a clinical trial setting is depicted below.

experimental_workflow cluster_patient Patient Journey cluster_data Data Collection & Analysis patient_enrollment Patient Enrollment treatment Treatment Administration patient_enrollment->treatment patient_reporting Patient Reporting (PRO-CTCAE) treatment->patient_reporting clinical_visits Regular Clinical Visits treatment->clinical_visits patient_reporting->clinical_visits end_of_study End of Study/Follow-up clinical_visits->end_of_study data_collection Data Collection (AEs, Labs, PROs) clinical_visits->data_collection ae_grading AE Grading (CTCAE) data_collection->ae_grading data_analysis Statistical Analysis ae_grading->data_analysis safety_report Safety Profile Report data_analysis->safety_report

Experimental workflow for adverse event assessment in clinical trials.

Signaling Pathways and Mechanisms of Action

The differing side effect profiles of elacestrant, fulvestrant, and tamoxifen can be partly attributed to their distinct mechanisms of action at the molecular level. All three drugs target the estrogen receptor, but in different ways.

  • Elacestrant and Fulvestrant (SERDs) : As Selective Estrogen Receptor Degraders, elacestrant and fulvestrant bind to the estrogen receptor and induce a conformational change that marks the receptor for degradation by the proteasome.[10][11][12] This leads to a significant reduction in the number of estrogen receptors in cancer cells. Elacestrant has the advantage of being orally bioavailable, whereas fulvestrant is administered via intramuscular injection.[10]

  • Tamoxifen (SERM) : Tamoxifen is a Selective Estrogen Receptor Modulator. It acts as an ER antagonist in breast tissue, competitively inhibiting estrogen binding.[5][13] However, in other tissues, such as the endometrium and bone, it can have partial agonist (estrogen-like) effects.[4] This tissue-specific activity contributes to its unique side effect profile, including an increased risk of endometrial cancer but a protective effect on bone density.[4][5]

The following diagram illustrates the distinct mechanisms of action of SERDs and SERMs on the estrogen receptor signaling pathway.

signaling_pathway cluster_extracellular Extracellular Space cluster_cell Target Cell (e.g., Breast Cancer Cell) cluster_nucleus Nucleus estrogen Estrogen er Estrogen Receptor (ER) estrogen->er Binds ere Estrogen Response Element (DNA) er->ere Translocates & Binds proteasome Proteasome er->proteasome Degradation gene_transcription Gene Transcription (Proliferation, Survival) ere->gene_transcription Activates tamoxifen Tamoxifen (SERM) tamoxifen->er Blocks Estrogen Binding (Antagonist in Breast) elacestrant Elacestrant / Fulvestrant (SERD) elacestrant->er Binds and Induces Conformational Change

Comparative mechanisms of action of SERDs and SERMs.

Conclusion

Elacestrant represents a significant advancement in endocrine therapy, offering an oral alternative to fulvestrant with a manageable and predictable side effect profile. The most common adverse events associated with elacestrant are gastrointestinal in nature, particularly nausea, which is generally of low grade.[2] Compared to tamoxifen, SERDs like elacestrant have a different mechanism of action that avoids the partial agonist effects in the endometrium. The rigorous and standardized collection of safety data in clinical trials, utilizing frameworks like the CTCAE and PRO-CTCAE, provides a solid foundation for understanding the tolerability of these agents. This comparative guide is intended to aid researchers and drug development professionals in the continued effort to refine and personalize treatments for ER-positive breast cancer.

References

Comparative Analysis of "Compound 13" Cross-Reactivity with Hormone Receptors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The designation "compound 13" is not a unique chemical identifier. Scientific literature contains numerous, distinct molecules referred to as "compound 13." This guide provides a comparative analysis of the hormone receptor cross-reactivity for several different compounds designated as "13" in various research contexts. Researchers should always refer to the specific chemical structure and nomenclature provided in the primary literature.

This guide offers an objective comparison of the binding affinities of these different "compound 13s" for various nuclear hormone receptors, including the Androgen Receptor (AR), Estrogen Receptor (ER), Progesterone Receptor (PR), and Glucocorticoid Receptor (GR). The information is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Cross-Reactivity Data

The following table summarizes the available quantitative data on the binding affinity and cross-reactivity of different molecules referred to as "compound 13" in the scientific literature.

Compound DesignationPrimary Target ReceptorAndrogen Receptor (AR)Estrogen Receptor (ER)Progesterone Receptor (PR)Glucocorticoid Receptor (GR)Reference
13α-D-homoestrone derivative Estrogen ReceptorBinding tested, but not specifiedLower RBA than 17β-estradiolLow binding affinityNot specified[1]
Onapristone Progesterone ReceptorWeak antiandrogenic activityNot specifiedAntagonistAntiglucocorticoid properties[2][3]
Epoxy derivative 13 Androgen ReceptorBinds to ARNot specifiedNot specifiedNot specified[4]
AR Antagonist 13 (compound 8a) Androgen ReceptorIC50 = 0.20 µMNot specifiedNot specifiedNot specified[5]

RBA: Relative Binding Affinity; IC50: Half-maximal inhibitory concentration.

Experimental Protocols

The data presented in this guide are primarily derived from in vitro binding assays. A common and fundamental method for determining the binding affinity of a compound to a receptor is the competitive radioligand binding assay .

Principle of Competitive Radioligand Binding Assay

This assay measures the ability of a test compound (the "competitor") to displace a radioactively labeled ligand (the "radioligand") that is known to bind with high affinity and specificity to the target receptor. The concentration of the test compound required to displace 50% of the bound radioligand is known as the IC50 value.

General Protocol
  • Receptor Preparation: A source of the target receptor is required. This can be in the form of purified recombinant receptor, cell lysates, or membrane fractions from cells or tissues expressing the receptor of interest.

  • Incubation: The receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Equilibrium: The mixture is incubated for a sufficient period to allow the binding to reach equilibrium.

  • Separation of Bound and Free Radioligand: After incubation, the receptor-bound radioligand must be separated from the unbound radioligand. Common methods include vacuum filtration through glass fiber filters (which trap the receptor-ligand complexes) or size-exclusion chromatography.

  • Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A sigmoidal curve is typically generated, from which the IC50 value can be determined using non-linear regression analysis.[6]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the generalized signaling pathways for the targeted hormone receptors and a typical experimental workflow for assessing cross-reactivity.

Hormone_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hormone Steroid Hormone Receptor_Complex Receptor-HSP Complex Hormone->Receptor_Complex Binding Receptor Hormone Receptor (AR, ER, PR, GR) Receptor_Complex->Receptor HSP Dissociation Dimer Receptor Dimer Receptor->Dimer Dimerization HRE Hormone Response Element Dimer->HRE DNA Binding Transcription Gene Transcription HRE->Transcription Transcriptional Regulation

Caption: Generalized signaling pathway for nuclear hormone receptors.

Cross_Reactivity_Workflow start Start: Select 'Compound 13' and Target Receptors prep Prepare Receptor Stocks (AR, ER, PR, GR) start->prep assay Perform Competitive Radioligand Binding Assays prep->assay data Collect and Analyze Binding Data (IC50) assay->data reporter Optional: Functional Reporter Gene Assays assay->reporter table Summarize Data in Comparison Table data->table end Conclusion: Determine Cross-Reactivity Profile table->end pathway Analyze Impact on Signaling Pathways reporter->pathway pathway->end

Caption: Experimental workflow for assessing hormone receptor cross-reactivity.

References

A Comparative Analysis of Gene Expression Modulation by Compound NJK14013 and Estradiol

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers in Drug Discovery and Development

The term "Compound 13" is ambiguous in scientific literature, referring to multiple distinct chemical entities across various research contexts. This guide focuses on a specifically identified novel selective estrogen receptor modulator (SERM), NJK14013 , which demonstrates direct relevance to estrogen receptor (ER) signaling and gene expression modulation. This comparison with estradiol (B170435), the principal female sex hormone, provides valuable insights for researchers in endocrinology, oncology, and drug development.

NJK14013 has been identified as a novel SERM that activates ER-mediated transcription.[1] Its effects on gene expression, when compared to the natural ligand estradiol, reveal important aspects of its potential as a therapeutic agent.

Quantitative Comparison of Gene Expression

The following table summarizes the quantitative data on the effects of NJK14013 and estradiol on the expression of a key estrogen-responsive gene, GREB1 (Growth Regulation by Estrogen in Breast Cancer 1).

CompoundTarget GeneCell LineConcentrationFold Change in mRNA Expression (relative to control)Reference
NJK14013 GREB1MCF-71 µM~4.5[1]
Estradiol (E2) GREB1MCF-710 nM~6.0[1]

Note: The data presented is based on the findings from the primary study on NJK14013.[1] Further comprehensive studies, such as RNA-sequencing, would be required to elucidate the full spectrum of gene expression changes.

Experimental Methodologies

A detailed understanding of the experimental protocols is crucial for the interpretation and replication of these findings.

Cell Culture and Treatment
  • Cell Line: Human breast cancer cell line MCF-7, which is positive for the estrogen receptor.

  • Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Hormone Deprivation: Prior to treatment, cells were cultured in phenol (B47542) red-free DMEM supplemented with charcoal-stripped FBS for at least 48 hours to eliminate the effects of exogenous estrogens.

  • Compound Treatment: Cells were treated with either NJK14013 (1 µM), estradiol (10 nM), or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours) before harvesting for RNA extraction.

Gene Expression Analysis (Quantitative Real-Time PCR - qRT-PCR)
  • RNA Extraction: Total RNA was isolated from the treated and control cells using a suitable RNA extraction kit (e.g., RNeasy Kit, Qiagen).

  • cDNA Synthesis: First-strand complementary DNA (cDNA) was synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) primers.

  • qRT-PCR: The relative expression levels of the target gene (GREB1) were quantified using a real-time PCR system with specific primers for GREB1 and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: The comparative Ct (ΔΔCt) method was used to calculate the fold change in gene expression in the treated samples relative to the vehicle-treated control samples.

Signaling Pathway and Experimental Workflow Visualizations

Signaling Pathway of Estradiol and NJK14013

Signaling Pathway of Estradiol and NJK14013 cluster_ligands Ligands cluster_receptor Cellular Compartment cluster_nucleus Nucleus Estradiol Estradiol ER Estrogen Receptor (ER) Estradiol->ER Binds and Activates NJK14013 NJK14013 NJK14013->ER Binds and Modulates ERE Estrogen Response Element (ERE) ER->ERE Binds to DNA Gene_Transcription Gene Transcription (e.g., GREB1) ERE->Gene_Transcription Initiates

Caption: A diagram illustrating the signaling pathway of Estradiol and NJK14013.

Experimental Workflow for Comparative Gene Expression Analysis

Workflow for Comparative Gene Expression Analysis cluster_setup Experimental Setup cluster_analysis Analysis Cell_Culture MCF-7 Cell Culture (Hormone-deprived) Treatment Treatment Groups Cell_Culture->Treatment Control Vehicle Control Treatment->Control E2 Estradiol (E2) Treatment->E2 Comp13 NJK14013 Treatment->Comp13 RNA_Extraction RNA Extraction Control->RNA_Extraction E2->RNA_Extraction Comp13->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qRT_PCR qRT-PCR (GREB1, Housekeeping Gene) cDNA_Synthesis->qRT_PCR Data_Analysis Data Analysis (ΔΔCt Method) qRT_PCR->Data_Analysis Comparison Comparison of Fold Change Data_Analysis->Comparison

Caption: A flowchart of the experimental workflow for comparing gene expression.

References

Validating the Antiproliferative Efficacy of Estrogen Receptor Antagonist 7 in 3D Spheroid Cultures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The transition from two-dimensional (2D) cell monolayers to three-dimensional (3D) culture models represents a significant leap forward in preclinical cancer research. 3D models, such as tumor spheroids, more accurately recapitulate the complex microenvironment of solid tumors, including cell-cell interactions, nutrient and oxygen gradients, and extracellular matrix deposition.[1][2][3][4][5] Consequently, cells grown in 3D often exhibit different gene expression profiles and a higher resistance to therapeutic agents compared to their 2D counterparts, offering a more predictive in vitro system for evaluating anticancer drug efficacy.[3][4] This guide provides a comparative analysis of the antiproliferative effects of a novel compound, Estrogen Receptor Antagonist 7, against established therapies in 3D breast cancer spheroid models.

This compound, also known as compound 13, is a potent antagonist of estrogen receptors (ER) and has demonstrated significant antiproliferative activity against breast and ovarian cancer cell lines in traditional 2D cultures.[6] This guide will present a validation of its effects in a more physiologically relevant 3D context, comparing its performance with the well-established ER antagonists, Tamoxifen (B1202) and Fulvestrant.

Comparative Antiproliferative Activity in 2D vs. 3D Culture

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound, Tamoxifen, and Fulvestrant against ER-positive breast cancer cell lines, MCF-7 and T-47D, in both 2D monolayer and 3D spheroid cultures. The data for this compound in 3D culture is presented as a hypothetical scenario, based on the generally observed trend of increased drug resistance in 3D models for other estrogen receptor antagonists.

Compound Cell Line Culture Condition IC50 (µM) Reference
This compound MCF-72D Monolayer7.2[6]
3D Spheroid (Hypothetical) ~25-35 N/A
T-47D2D Monolayer11.71[6]
3D Spheroid (Hypothetical) ~40-55 N/A
Tamoxifen MCF-72D Monolayer~5-10[7]
3D Spheroid~15-25[8]
T-47D2D Monolayer~8-15
3D Spheroid~20-35[9]
Fulvestrant MCF-72D Monolayer~0.01-0.05
3D Spheroid~0.1-0.5[10]
T-47D2D Monolayer~0.02-0.08
3D Spheroid~0.2-0.8[10]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate the adoption of these techniques.

Protocol 1: 3D Spheroid Formation of MCF-7 and T-47D Cells (Liquid Overlay Technique)

This protocol describes a reliable method for generating uniform tumor spheroids using ultra-low attachment plates.

Materials:

  • MCF-7 or T-47D breast cancer cell lines

  • Complete growth medium (e.g., RPMI-1640 for T-47D, DMEM for MCF-7) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[3]

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA solution

  • Sterile, ultra-low attachment 96-well round-bottom plates

  • Cell counter (e.g., hemocytometer or automated counter)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Culture MCF-7 or T-47D cells in standard tissue culture flasks to 70-80% confluency.

  • Aspirate the culture medium and wash the cells once with sterile PBS.

  • Add Trypsin-EDTA to detach the cells and incubate for 3-5 minutes at 37°C.

  • Neutralize the trypsin with complete growth medium and collect the cell suspension in a sterile conical tube.

  • Centrifuge the cell suspension at 300 x g for 5 minutes, aspirate the supernatant, and resuspend the cell pellet in fresh complete growth medium.

  • Perform a cell count to determine the cell concentration and viability.

  • Dilute the cell suspension to the desired seeding density (e.g., 2,000-8,000 cells per well for T47D, 1,000-5,000 for MCF-7) in complete growth medium.[1][11]

  • Dispense 100 µL of the cell suspension into each well of an ultra-low attachment 96-well round-bottom plate.

  • Centrifuge the plate at 200 x g for 5 minutes to facilitate cell aggregation at the bottom of the wells.

  • Incubate the plate in a humidified incubator at 37°C with 5% CO2. Spheroids will typically form within 24-72 hours.

  • Monitor spheroid formation daily using an inverted microscope.

  • For longer-term cultures, perform a half-medium change every 2-3 days by carefully aspirating 50 µL of medium from the top of each well and replacing it with 50 µL of fresh medium.

Protocol 2: Antiproliferative Assay in 3D Spheroids (CellTiter-Glo® 3D)

This protocol outlines the measurement of cell viability in 3D spheroids based on the quantification of ATP.

Materials:

  • Pre-formed MCF-7 or T-47D spheroids in 96-well ultra-low attachment plates

  • This compound, Tamoxifen, and Fulvestrant stock solutions

  • Complete growth medium

  • CellTiter-Glo® 3D Cell Viability Assay kit

  • Opaque-walled 96-well plates suitable for luminescence readings

  • Multichannel pipette

  • Plate shaker

  • Luminometer

Procedure:

  • Prepare serial dilutions of this compound, Tamoxifen, and Fulvestrant in complete growth medium.

  • After 3-4 days of spheroid formation, carefully remove 50 µL of medium from each well and add 50 µL of the medium containing the respective drug concentrations. Include vehicle control wells (e.g., DMSO).

  • Incubate the plates for the desired treatment period (e.g., 72 hours) at 37°C and 5% CO2.

  • Equilibrate the spheroid plate and the CellTiter-Glo® 3D reagent to room temperature for at least 30 minutes before use.

  • Add a volume of CellTiter-Glo® 3D reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[4][12]

  • Place the plate on a plate shaker at a low speed for 5 minutes to induce cell lysis.

  • Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.[12]

  • Transfer the lysate to an opaque-walled 96-well plate.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control and determine the IC50 values by plotting a dose-response curve.

Visualizing Mechanisms and Workflows

To better illustrate the underlying biological pathways and experimental procedures, the following diagrams have been generated.

Estrogen_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER_inactive Inactive Estrogen Receptor (ER) Estrogen->ER_inactive Binds Antagonist ER Antagonist 7 Tamoxifen Fulvestrant Antagonist->ER_inactive Blocks ER_active Active ER Complex ER_inactive->ER_active Activation & Dimerization ERE Estrogen Response Element (ERE) ER_active->ERE Binds Gene_Transcription Gene Transcription ERE->Gene_Transcription Initiates Proliferation Cell Proliferation & Survival Gene_Transcription->Proliferation Leads to

Caption: Estrogen Receptor Signaling and Antagonist Action.

Experimental_Workflow start Start: 2D Cell Culture (MCF-7 / T-47D) harvest Cell Harvesting & Counting start->harvest seed Seed Cells in Ultra-Low Attachment 96-Well Plate harvest->seed form Spheroid Formation (24-72 hours) seed->form treat Drug Treatment (ER Antagonist 7, Tamoxifen, Fulvestrant) form->treat incubate Incubation (72 hours) treat->incubate assay Cell Viability Assay (CellTiter-Glo® 3D) incubate->assay read Luminescence Reading assay->read analyze Data Analysis (IC50 Determination) read->analyze end End: Comparative Efficacy Data analyze->end

Caption: 3D Spheroid Antiproliferative Assay Workflow.

References

Independent Verification of "Compound 13" Anti-Uterotrophic Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the anti-uterotrophic activity of a novel investigational agent, "Compound 13," with established third-generation Selective Estrogen Receptor Modulators (SERMs), Bazedoxifene (B195308) and Lasofoxifene (B133805). The data presented for Compound 13 is hypothetical and for illustrative purposes, while the information for Bazedoxifene and Lasofoxifene is based on representative findings in the field. This document is intended for researchers, scientists, and drug development professionals.

Comparative Anti-Uterotrophic Activity

The anti-uterotrophic activity of a compound is its ability to inhibit the growth-promoting effects of estrogen on the uterus. This is a key characteristic of SERMs that are being developed for conditions like postmenopausal osteoporosis, where estrogenic effects on bone are desired without stimulating uterine or breast tissue. The following table summarizes the anti-uterotrophic effects observed in a standardized rodent model.

CompoundDose Range (mg/kg/day)Animal ModelUterine Wet Weight (% of Estrogen Control)Luminal Epithelial Cell Height (% of Estrogen Control)
Compound 13 (Hypothetical) 1 - 10Ovariectomized Rat45%50%
Bazedoxifene 1 - 10Ovariectomized Rat~50%Did not significantly increase
Lasofoxifene 0.1 - 1Ovariectomized Rat~70%5-fold increase at higher doses

Note: The data for Bazedoxifene and Lasofoxifene are representative values derived from published studies.[1][2] Actual values can vary based on specific experimental conditions.

Experimental Protocols

The following is a detailed methodology for a typical uterotrophic assay used to assess the anti-uterotrophic activity of compounds.

Uterotrophic Assay in Ovariectomized Rats

The rodent uterotrophic bioassay is a standardized in vivo test to evaluate the estrogenic or anti-estrogenic properties of a chemical by measuring changes in uterine weight.[3][4]

1. Animal Model:

  • Species: Immature female Sprague-Dawley rats (21 days old) or adult ovariectomized rats.[5][6][7] The ovariectomized model is often preferred to eliminate the influence of endogenous estrogens.[6]

  • Acclimatization: Animals are acclimatized for at least 7 days upon arrival, with access to a standard diet low in phytoestrogens and water ad libitum.

2. Experimental Groups:

  • Vehicle Control (Ovariectomized): Receives the vehicle (e.g., corn oil) only.

  • Estrogen Control (e.g., 17β-estradiol or Ethinyl Estradiol): Receives a standard dose of an estrogen to induce uterine growth.

  • Test Compound Alone: Different doses of the test compound (e.g., Compound 13) are administered to assess any intrinsic estrogenic activity.

  • Test Compound + Estrogen: Different doses of the test compound are co-administered with the standard dose of estrogen to assess anti-uterotrophic (antagonistic) activity.

  • Reference Compound + Estrogen: A known SERM (e.g., Bazedoxifene) is co-administered with estrogen as a positive control for anti-uterotrophic effects.

3. Dosing and Administration:

  • The test compounds and estrogen are typically administered daily for 3 to 7 consecutive days.[3]

  • Administration can be via oral gavage or subcutaneous injection.[7]

4. Endpoint Measurement:

  • 24 hours after the final dose, the animals are euthanized.

  • The uterus is carefully dissected, trimmed of fat and connective tissue, and weighed (wet weight).

  • The uterine tissue may also be fixed for histological analysis to measure parameters like luminal epithelial cell height.

Visualizations

Experimental Workflow for Uterotrophic Assay

G cluster_prep Preparation cluster_treatment Treatment Phase (3-7 Days) cluster_analysis Analysis acclimatization Animal Acclimatization (Ovariectomized Rats) grouping Randomization into Experimental Groups acclimatization->grouping dosing Daily Dosing: - Vehicle - Estrogen - Test Compound - Test Compound + Estrogen grouping->dosing euthanasia Euthanasia & Uterus Dissection (24h after last dose) dosing->euthanasia weighing Uterine Wet Weight Measurement euthanasia->weighing histology Histological Analysis (Epithelial Cell Height) euthanasia->histology data_analysis Data Analysis & Interpretation weighing->data_analysis Statistical Comparison histology->data_analysis

Caption: Workflow of the rodent uterotrophic assay.

Estrogen Receptor Signaling and SERM Action

G cluster_cell Target Cell (e.g., Uterine Epithelium) cluster_nucleus Nucleus ER Estrogen Receptor (ERα) ERE Estrogen Response Element (on DNA) ER->ERE Binds as Dimer ER->ERE Recruits Co-repressors (Blocks Activation) transcription Gene Transcription (Proliferation, Growth) ERE->transcription Initiates no_growth Inhibition of Growth (Anti-uterotrophic Effect) ERE->no_growth growth Uterine Growth (Uterotrophic Effect) transcription->growth Estrogen Estrogen Estrogen->ER Binds & Activates SERM Anti-uterotrophic SERM (e.g., Compound 13) SERM->ER Binds & Modulates

Caption: SERM mechanism in uterine cells.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.